(R)-HH2853
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2202678-06-4 |
|---|---|
Molecular Formula |
C31H36F3N7O3 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-6-methyl-1-(6-methylpyridazin-3-yl)-5-[(1R)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]indolizine-7-carboxamide |
InChI |
InChI=1S/C31H36F3N7O3/c1-18-6-7-25(38-37-18)22-8-9-41-26(22)15-23(29(42)35-16-24-27(44-5)14-19(2)36-30(24)43)20(3)28(41)21(4)40-12-10-39(11-13-40)17-31(32,33)34/h6-9,14-15,21H,10-13,16-17H2,1-5H3,(H,35,42)(H,36,43)/t21-/m1/s1 |
InChI Key |
BIABSPVTTUDBEO-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)[C@@H](C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Canonical SMILES |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)C(C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
(R)-HH2853: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-HH2853 is a potent and selective small molecule dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27).[1] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making EZH1 and EZH2 attractive therapeutic targets. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, based on available preclinical and clinical data.
Core Mechanism of Action: Dual Inhibition of EZH1 and EZH2
This compound exerts its anti-cancer effects by competitively inhibiting the enzymatic activity of both EZH1 and EZH2. This dual inhibition is significant because while EZH2 is the primary catalytic subunit of PRC2, EZH1 can partially compensate for its function. Therefore, inhibiting both may lead to a more profound and sustained suppression of PRC2 activity.
The primary molecular consequence of EZH1/2 inhibition by this compound is the reduction of H3K27 methylation (H3K27me1, H3K27me2, and H3K27me3).[1] This epigenetic mark is associated with transcriptional repression. By decreasing H3K27 trimethylation, this compound leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.
Preclinical studies have demonstrated that this compound is particularly effective in tumors harboring gain-of-function mutations in EZH2 or alterations in the SWI/SNF chromatin remodeling complex, which is a functional antagonist of PRC2.[1][4]
Quantitative Data
Available preclinical data on the potency of this compound is summarized below. It is important to note that detailed quantitative data from comprehensive preclinical studies, such as IC50 values across a wide range of cancer cell lines and specific apoptosis or cell cycle arrest percentages, are not extensively available in peer-reviewed publications. The following data is derived from conference abstracts.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Wild-type EZH2 | 2.21 - 5.36 |
| Mutant EZH2 | 2.21 - 5.36 |
| EZH1 | 9.26 |
Data sourced from an abstract from the American Association for Cancer Research Annual Meeting 2022.[1]
Preclinical findings also indicate that this compound potently inhibits the viability of various cancer cell lines, particularly those with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex, and demonstrates superior anti-tumor efficacy in several tumor xenograft models when compared to the EZH2-selective inhibitor tazemetostat at similar dose levels.[1][4][5]
Signaling Pathway
The mechanism of action of this compound involves the disruption of the PRC2-mediated gene silencing pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted below.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
Detailed experimental protocols specifically for the preclinical evaluation of this compound have not been made publicly available. The following are representative, standardized protocols for the key assays typically used to characterize the mechanism of action of anti-cancer compounds.
Cell Viability Assay (MTS Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for a typical MTS cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][7][8]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effects.
-
MTS Reagent Addition: MTS reagent is added to each well and the plates are incubated for 1-4 hours.[6][8]
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.[9][10][11]
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V (e.g., FITC) and a viability dye such as Propidium Iodide (PI).[9][10][11][12]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[10][11]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Caption: Workflow for cell cycle analysis using PI staining.
Methodology:
-
Cell Treatment: Cells are exposed to this compound for a specified duration.
-
Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[13][14][15][16]
-
Staining: The fixed cells are treated with RNase to degrade RNA and then stained with a propidium iodide solution.[13][16]
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15]
Western Blotting for H3K27me3
This technique is used to detect and quantify the levels of specific proteins, in this case, the H3K27me3 mark, to confirm the on-target effect of this compound.
Workflow Diagram:
Caption: Workflow for Western blotting of H3K27me3.
Methodology:
-
Cell Lysis and Histone Extraction: Cells treated with this compound are lysed, and histones are extracted, often using an acid extraction method.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[17]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K27me3, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[17]
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected to visualize the protein bands. The intensity of the bands is quantified to determine the relative levels of H3K27me3.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Workflow Diagram:
Caption: Workflow for a typical in vivo xenograft study.
Methodology:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[18][19]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.[18][19]
-
Treatment: Mice are randomized into groups and treated with this compound (administered orally or via another appropriate route) or a vehicle control.[18]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[18][19]
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound is a promising dual EZH1/2 inhibitor with a clear mechanism of action centered on the epigenetic regulation of gene expression. By reducing H3K27 methylation, it reactivates tumor suppressor pathways, leading to the inhibition of cancer cell proliferation and survival. While detailed preclinical data in the public domain is limited, the available information points to its potent anti-tumor activity, particularly in cancers with specific genetic alterations. The standardized experimental protocols provided in this guide offer a framework for further investigation and characterization of this and similar compounds in the field of cancer epigenetics. Further publication of comprehensive preclinical studies will be crucial for a more in-depth understanding of the full therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Haihe Biopharma’s EZH1/2 inhibitor HH2853 completed first patient dosed in phase II part in China [m.zytvchina.com]
- 3. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
Discovery of (R)-HH2853: A Potent and Selective Dual EZH1/EZH2 Inhibitor for Cancer Therapy
(R)-HH2853 is an orally bioavailable small molecule inhibitor that targets both EZH1 and EZH2, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] The discovery of HH2853 represents a significant advancement in the field of epigenetics-based cancer therapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and early clinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to EZH1 and EZH2 in Cancer
Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that play a crucial role in gene silencing by catalyzing the methylation of histone H3 at lysine 27 (H3K27).[3][4] This epigenetic modification is a hallmark of facultative heterochromatin, leading to transcriptional repression.[3][4][5] Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphomas and certain solid tumors.[6][7][8] EZH2 promotes tumorigenesis by silencing tumor suppressor genes.[6][9]
While EZH2 has been a primary target for therapeutic intervention, the compensatory role of EZH1 has emerged as a potential mechanism of resistance to EZH2-selective inhibitors.[2] EZH1 can substitute for EZH2 to maintain H3K27 methylation and PRC2 function, suggesting that dual inhibition of both EZH1 and EZH2 may offer a more profound and durable anti-tumor response.[2][10]
The Discovery of this compound
This compound was developed by Haihe Biopharma and the Shanghai Institute of Materia Medica as a potent and selective dual inhibitor of both wild-type and mutant forms of EZH1 and EZH2.[1][7][8] Preclinical studies have demonstrated its superior anti-tumor efficacy in various cancer models compared to the EZH2-selective inhibitor tazemetostat.[2][11][12] HH2853 has shown promising pharmacokinetic properties and a manageable safety profile in early clinical trials.[2][7][8][13]
Data Presentation
Table 1: Biochemical Potency of HH2853
| Target | IC50 (nM) |
| Wild-type EZH2 | 2.21 - 5.36 |
| Mutant EZH2 | 2.21 - 5.36 |
| EZH1 | 9.26 |
Data sourced from preclinical biochemical assays.[2][13]
Table 2: Comparative Biochemical Potency of HH2853 and Tazemetostat
| Target | HH2853 IC50 (nM) | Tazemetostat IC50 (nM) |
| EZH1 | 9.26 | 58.43 |
| EZH2 (Wild-type & Mutant) | 2.21 - 5.36 | Similar to HH2853 |
This table highlights the stronger inhibition of EZH1 by HH2853 compared to tazemetostat.[2][13]
Table 3: Phase I Clinical Trial Overview of HH2853
| Study ID | Phase | Patient Population | Dose Levels Evaluated (BID) | Key Findings |
| HH2853-G101 | I/II | Relapsed/refractory non-Hodgkin lymphomas or advanced solid tumors | 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, 800 mg | Manageable safety profile, promising anti-tumor activity in multiple tumor types.[11][14] |
| NCT04390737 | I/II | Epithelioid Sarcoma | 400 mg, 600 mg, 800 mg | Acceptable safety and promising anti-tumor activity in heavily pretreated patients.[12][15] |
| HH2853-G202 | Ib | Relapsed/refractory Peripheral T-cell Lymphoma (PTCL) | 300 mg, 400 mg, 600 mg | Acceptable safety and promising efficacy.[10][16] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the discovery and preclinical evaluation of this compound are proprietary to the developing institutions. However, based on the available literature, the key experiments conducted are described at a high level below.
Biochemical Assays: The inhibitory activity of HH2853 against EZH1 and EZH2 was likely determined using enzymatic assays. These assays typically involve incubating the recombinant enzymes with their substrate (histone H3) and the methyl donor S-adenosylmethionine (SAM), in the presence of varying concentrations of the inhibitor. The resulting H3K27 methylation is then quantified, often using methods like scintillation proximity assay (SPA), filter binding assays, or mass spectrometry, to determine the IC50 values.
Cell-Based Assays: To assess the cellular activity of HH2853, various cancer cell lines, particularly those with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex, were likely used.[2][13]
-
Histone Methylation Assay: Western blotting was likely used to measure the levels of H3K27 mono-, di-, and tri-methylation in cells treated with HH2853 to confirm target engagement.[2][13]
-
Cell Viability Assays: The anti-proliferative effects of HH2853 were probably assessed using assays such as MTT or CellTiter-Glo, which measure cell metabolic activity as an indicator of viability.[2][13]
In Vivo Efficacy Studies: The anti-tumor activity of HH2853 in a living organism was likely evaluated using xenograft models.[2][13] This involves implanting human tumor cells into immunocompromised mice. Once tumors are established, mice are treated with HH2853, and tumor growth is monitored over time. Efficacy is determined by comparing the tumor volume in treated mice to that in a control group.
Pharmacokinetic Studies: The pharmacokinetic profile of HH2853 was assessed in various species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[2][7][8] These studies are crucial for determining the appropriate dosing regimen for clinical trials.
Visualizations
Caption: EZH1/EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Discovery of this compound.
Conclusion
The discovery of this compound as a potent dual EZH1/EZH2 inhibitor marks a promising development in the landscape of epigenetic cancer therapies. Its ability to overcome the potential resistance mechanism associated with EZH2-selective inhibitors by also targeting EZH1 provides a strong rationale for its continued clinical development. The favorable preclinical data, coupled with encouraging early clinical results, underscore the potential of this compound to become a valuable therapeutic option for patients with a range of hematological malignancies and solid tumors. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in broader patient populations.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HaiHe Biopharma Obtains the IND Implied License from FDA for its Innovative Drug EZH1/2 Dual Inhibitor [haihepharma.com]
- 8. Haihe Biopharma obtains the IND Approval from NMPA for its innovative EZH1/2 dual inhibitor [haihepharma.com]
- 9. mdpi.com [mdpi.com]
- 10. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. medkoo.com [medkoo.com]
- 14. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 15. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 16. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
(R)-HH2853: A Potent Dual Inhibitor of EZH1/EZH2 for H3K27 Methylation Modulation in Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-HH2853 is the active enantiomer of the potent, orally bioavailable small molecule inhibitor HH2853, which dually targets the histone methyltransferases EZH1 and EZH2. These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH1 and EZH2 activity is implicated in the pathogenesis of various malignancies, making them attractive targets for therapeutic intervention. Preclinical and clinical studies have demonstrated that HH2853 exhibits robust anti-tumor activity, particularly in cancers with specific genetic alterations such as mutations in the SWI/SNF complex. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its investigation.
Introduction to this compound and its Mechanism of Action
This compound is a highly potent inhibitor of both wild-type and mutant forms of EZH2, as well as EZH1.[1][2][3] The racemic mixture, HH2853, has demonstrated superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor tazemetostat. The primary mechanism of action of this compound is the inhibition of the methyltransferase activity of EZH1 and EZH2, leading to a global reduction in H3K27me3 levels.[4][5] This epigenetic modification is crucial for the regulation of gene expression, and its aberrant deposition is a hallmark of many cancers. By reducing H3K27me3, this compound can reactivate the expression of tumor suppressor genes that are silenced in cancer cells.
Chemical Structure:
While the specific chemical structure of the (R)-enantiomer is not publicly available, the structure of the racemate HH2853 is known. The CAS number for the racemate is 2202678-04-2, for the (S)-isomer is 2202678-05-3, and for the (R)-isomer is 2202678-06-4.
Quantitative Data on Inhibitory Activity
HH2853 has been shown to be a potent inhibitor of EZH1 and EZH2 in biochemical assays. The following table summarizes the available IC50 values.
| Target Enzyme | IC50 (nM) | Notes |
| EZH1 | 9.26 | Stronger inhibition than tazemetostat (IC50: 58.43 nM) |
| EZH2 (Wild-Type) | 2.21 - 5.36 | Similar potency to tazemetostat |
| EZH2 (Mutant) | 2.21 - 5.36 | Potent inhibition of various mutant forms |
| EZH2-Y641F (Mutant) | <100 | [6] |
HH2853 has also demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with mutations in the SWI/SNF chromatin remodeling complex, which are known to be dependent on EZH2 activity.[7][5]
Signaling Pathways and Therapeutic Implications
The inhibition of EZH1/EZH2 by this compound has significant downstream effects on various signaling pathways implicated in cancer progression.
PRC2-Mediated Gene Silencing
The primary signaling pathway affected by this compound is the PRC2-mediated gene silencing pathway. By inhibiting EZH1/EZH2, this compound prevents the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes.
Figure 1: Mechanism of this compound in inhibiting PRC2-mediated gene silencing.
Crosstalk with PI3K/Akt/mTOR and Wnt/β-catenin Pathways
Emerging evidence suggests a complex interplay between EZH2 and other key oncogenic signaling pathways. EZH2 has been shown to regulate the PI3K/Akt/mTOR and Wnt/β-catenin pathways, and its inhibition can modulate their activity.[1][8][9][10][11] The precise effects of this compound on these pathways are an active area of research.
Figure 2: Potential interplay of this compound with other oncogenic signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Figure 3: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for H3K27me3
This technique is used to detect and quantify the levels of H3K27me3 in cells treated with this compound.
Workflow:
Figure 4: Workflow for Western blot analysis of H3K27me3.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12][13][14][15]
-
Quantification: Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total H3 signal.[11][12]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic locations of H3K27me3 marks and how they are altered by this compound treatment.
Workflow:
Figure 5: Workflow for Chromatin Immunoprecipitation (ChIP).
Protocol:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to assess H3K27me3 enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Clinical Development and Future Directions
HH2853 has undergone phase I clinical trials in patients with relapsed/refractory non-Hodgkin lymphomas and advanced solid tumors.[1][2][4][8][13][14][16] The studies have shown that HH2853 has a manageable safety profile and demonstrates promising anti-tumor activity in multiple tumor types, particularly in epithelioid sarcoma.[1][2][16] The recommended phase II dose has been determined, and further clinical investigation is ongoing.[1][2][14][16]
Future research will likely focus on:
-
Elucidating the precise mechanisms of action of this compound in different cancer contexts.
-
Identifying predictive biomarkers to select patients who are most likely to respond to treatment.
-
Investigating combination therapies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.
Conclusion
This compound is a promising dual EZH1/EZH2 inhibitor with demonstrated preclinical and clinical activity. Its ability to modulate the epigenetic landscape by reducing H3K27me3 levels provides a novel therapeutic strategy for a range of cancers. The information and protocols provided in this technical guide are intended to facilitate further research into the biological effects and therapeutic potential of this important investigational agent.
References
- 1. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 6. EZH2 activates Wnt/β-catenin signaling in human uterine fibroids, which is inhibited by the natural compound methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of AKT induces EZH2-mediated β-catenin trimethylation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EZH2 inhibition confers PIK3CA-driven lung tumors enhanced sensitivity to PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 16. aacrjournals.org [aacrjournals.org]
Investigating the Selectivity Profile of (R)-HH2853: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of (R)-HH2853, a potent dual inhibitor of the histone methyltransferases EZH1 and EZH2. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a small molecule inhibitor targeting the catalytic activity of both Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2). These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH1 and EZH2 activity has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated potent anti-tumor activities in preclinical models.
Selectivity Profile of this compound Analogues
The following tables summarize the selectivity profile of compounds structurally related to this compound, providing insights into its potential on-target and off-target activities.
Inhibitory Activity against Histone Methyltransferases
The inhibitory activity of this compound analogues was assessed against a panel of histone methyltransferases. The data reveals a high degree of selectivity for EZH1 and EZH2 over other methyltransferases.
| Target Enzyme | IC50 (nM) |
| EZH1 | 9.26 |
| EZH2 (wild-type) | 2.21 - 5.36 |
| Other Histone Methyltransferases (36 total) | >10,000 |
Table 1: Inhibitory activity of this compound analogues against a panel of histone methyltransferases. Data presented as half-maximal inhibitory concentration (IC50). A higher IC50 value indicates lower potency.
Kinase Selectivity Profile
To further characterize the selectivity, this compound analogues were screened against a large panel of kinases. The results indicate minimal off-target activity against the tested kinases.
| Kinase Target | % Inhibition at 1 µM |
| Majority of 253 Kinases Tested | < 20% |
| Select Kinases with >20% Inhibition | Data not publicly available |
Table 2: Kinase selectivity profile of this compound analogues. The compounds were tested at a concentration of 1 µM. The majority of kinases showed minimal inhibition, demonstrating a favorable selectivity profile.
Signaling Pathway
This compound exerts its effects by inhibiting the PRC2 complex. The following diagram illustrates the canonical PRC2 signaling pathway.
(R)-HH2853 in Hematological Malignancies Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-HH2853 is a novel, orally bioavailable small molecule inhibitor that potently and selectively targets both Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is a key driver in the pathogenesis of various hematological malignancies, including non-Hodgkin lymphomas and T-cell lymphomas. By dually inhibiting EZH1 and EZH2, this compound aims to overcome the potential for compensatory activity of EZH1 when only EZH2 is inhibited, leading to a more profound and sustained suppression of H3K27 trimethylation (H3K27me3), a critical epigenetic modification that silences tumor suppressor genes. Preclinical and clinical studies have demonstrated the potential of this compound as a promising therapeutic agent in this setting, exhibiting anti-tumor activity and a manageable safety profile. This guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Mechanism of Action: Dual Inhibition of EZH1 and EZH2
This compound exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both wild-type and mutated forms of EZH1 and EZH2.[1] These enzymes are the core catalytic components of the PRC2 complex, which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes.[2] In many hematological malignancies, the overexpression or mutation of EZH2 leads to aberrant silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3]
By inhibiting both EZH1 and EZH2, this compound leads to a global decrease in H3K27me3 levels.[4] This reduction in histone methylation alters gene expression patterns, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1] The dual inhibitory action is hypothesized to be more effective than targeting EZH2 alone, as EZH1 can partially compensate for the loss of EZH2 function.[5]
Signaling Pathway
The following diagram illustrates the role of EZH1/2 in the PRC2 complex and the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
Preclinical Data
This compound has demonstrated potent enzymatic inhibition and superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor, tazemetostat.[6]
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target | IC50 (nM) |
| Wild-type EZH2 | 2.21 - 5.36 |
| Mutant EZH2 | 2.21 - 5.36 |
| EZH1 | 9.26 |
| Data sourced from an abstract and may represent a range from multiple assays.[6] |
Preclinical studies have shown that this compound potently inhibits the viability of multiple cancer cell lines with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[6] In various tumor xenograft models, this compound exhibited superior anti-tumor efficacy compared to tazemetostat at comparable dose levels.[6]
Clinical Data
This first-in-human study evaluated the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound.[7]
Table 2: Preliminary Efficacy in Follicular Lymphoma (FL) from Phase I Study
| Response | Number of Patients |
| Complete Response (CR) | 1 |
| Partial Response (PR) | 2 |
| Data as of October 19, 2022.[7] |
Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase I/II Study
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea | 45.6 | 5.3 |
| Blood Bilirubin Increased | 35.1 | N/A |
| White Blood Cell Count Decreased | 26.3 | 5.3 |
| Platelet Count Decreased | 26.3 | 7.0 |
| Rash | 24.6 | N/A |
| Anemia | 22.8 | 8.8 |
| Data as of October 19, 2022, from a cohort of 57 patients.[7] |
This study assessed the safety and efficacy of this compound in patients with relapsed or refractory PTCL.[2]
Table 4: Efficacy of this compound in r/r PTCL (Phase Ib)
| Efficacy Endpoint | Value |
| Overall Response Rate (ORR) | 67.6% |
| Complete Remission (CR) | 29.4% |
| Partial Remission (PR) | 38.2% |
| Median Duration of Response | 14.8 months |
| Data from a cohort of 34 patients.[2] |
Table 5: Common Treatment-Related Adverse Events (TRAEs) in Phase Ib PTCL Study
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Anemia | 67.6 | 11.8 |
| Thrombocytopenia | 52.9 | 20.6 |
| Leukopenia | 44.1 | 17.6 |
| Diarrhea | 38.2 | N/A |
| Data from a cohort of 34 patients.[2] |
Pharmacokinetics and Pharmacodynamics
In the Phase Ib study in r/r PTCL, this compound was rapidly absorbed after oral administration, with a median time to peak plasma concentration (Tmax) of 2.0 hours.[2] Pharmacodynamic data from the Phase I/II study showed a significant, dose-dependent inhibition of H3K27me3 in granulocytes and monocytes, with maximal inhibition exceeding 90% at doses of 400-800 mg.[7]
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
This protocol describes a general method for assessing the effect of this compound on the viability of hematological malignancy cell lines.
-
Cell Culture: Culture hematological malignancy cell lines (e.g., DLBCL, PTCL cell lines) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of lymphoma.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Cell Implantation: Subcutaneously implant a suspension of a human lymphoma cell line into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Treatment Initiation: When tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at various dose levels and schedules. The control group receives a vehicle.
-
Efficacy Endpoints: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).
H3K27me3 Pharmacodynamic Assay (Western Blot Protocol)
This protocol describes the measurement of H3K27me3 levels in cells or tissues following treatment with this compound.
-
Sample Preparation: Extract histones from treated and untreated cells or tumor tissues.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 should be used as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total histone H3 signal.
Visualizations
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Logical Relationship: Clinical Trial Dose Escalation
Caption: 3+3 Dose escalation design in a clinical trial.
Conclusion
This compound is a promising dual EZH1/2 inhibitor with demonstrated preclinical and clinical activity in hematological malignancies. Its mechanism of action, targeting a key epigenetic pathway, provides a strong rationale for its development. The available clinical data show encouraging efficacy and a manageable safety profile in heavily pretreated patient populations. Further research is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other agents, and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. A novel EZH1/2 dual inhibitor inhibits GCB DLBCL through cell cycle regulation and M2 tumor-associated macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 6. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(R)-HH2853: A Technical Overview of its Impact on Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-HH2853 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation of gene expression.[1][2] Dysregulation of EZH1 and EZH2 activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an overview of the mechanism of action of this compound and its impact on gene expression, based on available preclinical and clinical data.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the enzymatic activity of both wild-type and mutant forms of EZH1 and EZH2.[1] The primary function of these enzymes is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2] By blocking the activity of EZH1 and EZH2, this compound leads to a global reduction in H3K27me3 levels.[3][4] This decrease in histone methylation alters chromatin structure, leading to the derepression of PRC2 target genes and a subsequent change in gene expression patterns that can inhibit cancer cell proliferation and survival.[1]
Impact on Gene Expression
Preclinical studies have demonstrated that this compound potently inhibits H3K27 methylation in various cancer cell lines.[1] This inhibition leads to the altered expression of genes associated with cancer pathways, resulting in decreased proliferation of cancer cells.[1] In particular, tumors with loss-of-function mutations in the SWI/SNF chromatin remodeling complex, which normally antagonizes PRC2 activity, have shown sensitivity to EZH1/2 inhibition. In these contexts, the inhibition of EZH1/2 by compounds like this compound can lead to the reactivation of tumor suppressor genes.
While it is established that this compound alters gene expression, specific, publicly available quantitative data from preclinical studies, such as comprehensive lists of upregulated and downregulated genes with their corresponding fold changes and p-values from RNA sequencing experiments, are limited at this time. Such detailed information is often proprietary to the developing pharmaceutical company or may be awaiting publication in peer-reviewed journals.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in regulating gene expression.
Experimental Protocols
Detailed experimental protocols from preclinical research specifically on this compound are not extensively available in the public domain. However, a general workflow for assessing the impact of a small molecule inhibitor like this compound on gene expression is outlined below.
General Experimental Workflow for Gene Expression Analysis
Caption: A typical workflow for studying gene expression changes.
1. Cell Culture and Treatment:
-
Appropriate cancer cell lines (e.g., those with known EZH2 mutations or SWI/SNF complex alterations) are cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound or a vehicle control (like DMSO) for a specified duration.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercial kit.
-
The quality and integrity of the extracted RNA are assessed, for example, by calculating an RNA Integrity Number (RIN).
3. Library Preparation and RNA Sequencing:
-
RNA-sequencing libraries are prepared from the high-quality RNA samples.
-
Sequencing is performed on a high-throughput sequencing platform.
4. Data Analysis:
-
The raw sequencing data undergoes quality control.
-
Reads are aligned to a reference genome.
-
Gene expression levels are quantified.
-
Differential gene expression analysis is performed between the this compound-treated and control groups to identify significantly up- and down-regulated genes.
-
Pathway and gene ontology analyses are conducted to understand the biological implications of the observed gene expression changes.
5. Validation:
-
Key differentially expressed genes are often validated using a secondary method, such as quantitative real-time PCR (qRT-PCR).
Quantitative Data Summary
As of the latest available information, comprehensive quantitative tables of gene expression changes induced by this compound from preclinical research are not publicly available. Clinical trial data has focused on safety, pharmacokinetics, pharmacodynamics (measuring H3K27me3 levels in patient samples), and clinical efficacy.[3][5][6] Pharmacodynamic analyses in clinical trials have shown a significant, dose-dependent reduction of H3K27me3 in granulocytes and monocytes of patients treated with HH2853, confirming target engagement in humans.[3]
Conclusion
This compound is a promising dual EZH1/2 inhibitor that modulates gene expression by reducing the repressive H3K27me3 mark. This mechanism of action has demonstrated potent anti-tumor activity in preclinical models and encouraging clinical activity in various cancers, including those with alterations in the SWI/SNF complex.[1][4][6] While the direct consequence of this compound on the transcriptome is a critical aspect of its anti-cancer activity, detailed quantitative data on a genome-wide scale from preclinical studies are not yet widely published. Future publications of preclinical and clinical trial data will likely provide a more in-depth understanding of the specific gene expression signatures modulated by this compound, further elucidating its therapeutic potential and informing patient selection strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 3. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 4. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 6. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-HH2853 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-HH2853 is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2][3] By inhibiting both EZH1 and EZH2, this compound leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic modification involved in the regulation of gene expression.[1][3] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, including lymphomas and solid tumors with mutations in the SWI/SNF complex.[1][4] Preclinical studies have demonstrated that this compound exhibits superior anti-tumor efficacy in various xenograft models compared to the FDA-approved EZH2-specific inhibitor, tazemetostat.[1][2][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model for preclinical anti-cancer research.
Mechanism of Action
This compound functions by competitively inhibiting the catalytic activity of both EZH1 and EZH2 enzymes. This dual inhibition leads to a significant decrease in the levels of H3K27 trimethylation (H3K27me3), which is a repressive epigenetic mark. The reduction of H3K27me3 results in the derepression of tumor suppressor genes, ultimately leading to the inhibition of cancer cell proliferation and tumor growth.[1][3]
Caption: Signaling pathway of this compound action.
Data Presentation
In Vitro Potency of this compound
| Enzyme | IC50 (nM) |
| Wild-type EZH2 | 2.21 - 5.36 |
| Mutant EZH2 | 2.21 - 5.36 |
| EZH1 | 9.26 |
This data is based on biochemical assays.[3]
Preclinical Efficacy of this compound in Xenograft Models (Illustrative)
| Xenograft Model | Cancer Type | Treatment | Dose & Schedule | Tumor Growth Inhibition (TGI) % | Reference |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | This compound | 50 mg/kg, oral, BID | Significant | [8] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | This compound | 100 mg/kg, oral, BID | Superior to tazemetostat | [1][7] |
| G-401 | Rhabdoid Tumor | This compound | 100 mg/kg, oral, BID | Superior to tazemetostat | [1] |
Note: Specific TGI percentages from preclinical studies with this compound are not publicly available. The table illustrates the expected outcomes based on qualitative descriptions of "potent" and "superior" anti-tumor activity.[1][7][8]
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft model.
Caption: Workflow for establishing a xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvest:
-
Wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (should be >90%).
-
-
Cell Suspension Preparation:
-
Centrifuge the required number of cells and resuspend the pellet in a mixture of sterile PBS and Matrigel (if used, typically a 1:1 ratio) at the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL).
-
Keep the cell suspension on ice to prevent Matrigel from solidifying.
-
-
Animal Preparation:
-
Acclimatize the mice to the facility for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
-
Subcutaneous Implantation:
-
Gently mix the cell suspension to ensure homogeneity.
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Administration of this compound
This compound is orally bioavailable. The following protocol is for oral gavage administration.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (flexible, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent if necessary, and then dilute it to the final concentration in the vehicle.
-
Alternatively, a suspension can be prepared by directly suspending the powdered compound in the vehicle. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Dosing:
-
Based on preclinical studies of similar compounds and the reported potent activity of this compound, a starting dose range of 25-100 mg/kg administered once or twice daily (BID) is recommended.[8]
-
Gently restrain the mouse.
-
Administer the prepared solution orally using a gavage needle. The volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
-
Treatment Schedule:
-
Continue treatment for the planned duration of the study (e.g., 21-28 days).
-
A control group of mice should receive the vehicle only.
-
Efficacy Evaluation and Endpoint Analysis
Caption: Experimental workflow for efficacy evaluation.
Procedure:
-
Initiation of Treatment: Begin treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Monitoring: Continue to monitor tumor volume and body weight as described above.
-
Endpoint Criteria: The study may be terminated when:
-
The tumors in the control group reach a maximum allowable size (e.g., 1500-2000 mm³).
-
Significant tumor regression is observed in the treatment group.
-
The mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).
-
-
Tissue Collection: At the end of the study, euthanize the mice and collect the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for H3K27me3 levels) and another portion fixed in formalin for immunohistochemistry.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
-
Concluding Remarks
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols outlined in these application notes provide a framework for conducting preclinical studies in xenograft mouse models to evaluate its efficacy. Researchers should optimize these protocols based on the specific cancer cell lines and animal models used in their studies. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for the successful and ethical execution of these experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 5. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 8. Synergistic Anti-Tumor Activity of EZH2 Inhibitors and Glucocorticoid Receptor Agonists in Models of Germinal Center Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chromatin Immunoprecipitation Sequencing (ChIP-seq) with (R)-HH2853
Introduction
(R)-HH2853 is a potent, orally bioavailable, and selective dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), primarily leading to trimethylation (H3K27me3).[1][2][4] This modification is a hallmark of transcriptionally silenced chromatin.
In various cancers, EZH2 is often overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth.[1][2] By inhibiting both EZH1 and EZH2, this compound effectively reduces global H3K27me3 levels, which alters gene expression patterns and results in the decreased proliferation of cancer cells.[1][2] Preclinical and clinical studies have demonstrated its anti-tumor activity in various malignancies, including non-Hodgkin lymphomas and solid tumors with mutations in the SWI/SNF complex.[3][4][5][6][7]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins, including modified histones.[8][9] Utilizing this compound in conjunction with ChIP-seq allows researchers to investigate the direct consequences of EZH1/2 inhibition on the epigenetic landscape. This approach can be used to map the genome-wide reduction of H3K27me3 marks, identify genes that are de-repressed upon treatment, and elucidate the downstream effects of PRC2 inhibition in various biological contexts.
Mechanism of Action of this compound
This compound targets the catalytic SET domain of both EZH1 and EZH2, preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This leads to a global decrease in H3K27me3 levels, reversing the PRC2-mediated transcriptional repression at target gene promoters and enabling the study of downstream functional consequences.
Data Presentation
Quantitative data regarding the inhibitory activity of this compound is crucial for designing effective ChIP-seq experiments. The following tables summarize key biochemical data and suggest starting points for experimental optimization.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ Value (nM) | Comparative Potency | Reference |
| Wild-Type EZH2 | 2.21 - 5.36 | Similar to tazemetostat | [2][3] |
| Mutant EZH2 | 2.21 - 5.36 | Similar to tazemetostat | [2][3] |
| EZH1 | 9.26 | More potent than tazemetostat (IC₅₀: 58.43 nM) | [2][3] |
Table 2: Recommended Starting Parameters for In Vitro ChIP-seq Experiments
| Parameter | Recommended Starting Range | Notes |
| Cell Type | Cancer cell lines with known EZH2 mutations (e.g., DLBCL lines) or SWI/SNF alterations (e.g., epithelioid sarcoma lines) | Select cell lines based on research question. Non-cancerous cell lines can be used as controls. |
| This compound Concentration | 100 nM - 1 µM | Titrate concentration to determine the lowest effective dose that significantly reduces global H3K27me3 levels (assess by Western Blot). |
| Treatment Duration | 24 - 72 hours | Time course experiments are recommended to identify the optimal duration for observing changes in H3K27me3 marks without inducing significant cell death. |
| Antibody for ChIP | Anti-H3K27me3 | A highly specific and validated antibody is critical. Include an IgG isotype control for every experiment. |
| Cell Number | 1 x 10⁶ - 1 x 10⁷ cells per immunoprecipitation | Optimize based on the abundance of the target histone mark and the efficiency of the antibody. |
Experimental Workflow and Protocols
This section provides a detailed protocol for performing ChIP-seq to analyze changes in H3K27me3 occupancy following treatment with this compound.
Detailed Protocol: H3K27me3 ChIP-seq after this compound Treatment
Materials:
-
Cell culture reagents
-
This compound (and appropriate solvent, e.g., DMSO)
-
Formaldehyde (37%, molecular biology grade)
-
Glycine
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis and chromatin shearing buffers
-
Protease and phosphatase inhibitor cocktails
-
ChIP-validated anti-H3K27me3 antibody
-
Normal Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit (e.g., column-based or magnetic beads)
-
Reagents for DNA library preparation and sequencing
Procedure:
Part 1: Cell Treatment and Cross-linking
-
Cell Culture: Plate the chosen cell line at an appropriate density to reach ~80-90% confluency at the time of harvesting.
-
Drug Treatment: Treat cells with the predetermined optimal concentration of this compound. Include a vehicle control (e.g., DMSO) treated sample. Incubate for the desired duration (e.g., 48 hours).
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rocking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube, centrifuge at 1,000 x g for 5 minutes at 4°C, and discard the supernatant. The cell pellet can be snap-frozen and stored at -80°C or used immediately.
-
Part 2: Chromatin Preparation
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors. Incubate on ice to swell the cells.
-
Nuclear Lysis: Centrifuge to pellet the nuclei, then resuspend the nuclear pellet in a nuclear lysis/sonication buffer.
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-600 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and instrument.
-
After sonication, centrifuge at high speed to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube.
-
-
Quantification: Determine the chromatin concentration. A small aliquot can be taken to reverse cross-links and measure DNA concentration.
Part 3: Immunoprecipitation
-
Pre-clearing: (Optional but recommended) Incubate the chromatin with protein A/G beads for 1 hour to reduce non-specific background. Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation:
-
Set aside a small portion of the chromatin (~5-10%) as the "Input" control.
-
Dilute the remaining chromatin with ChIP dilution buffer.
-
Add the anti-H3K27me3 antibody to one sample and the IgG control antibody to another.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture: Add pre-blocked protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours at 4°C with rotation.
Part 4: Washing, Elution, and DNA Purification
-
Washes: Pellet the beads using a magnetic stand and perform a series of washes to remove non-specifically bound proteins and DNA. Typically, this includes:
-
Low Salt Wash Buffer (2x)
-
High Salt Wash Buffer (1x)
-
LiCl Wash Buffer (1x)
-
TE Buffer (2x)
-
-
Elution: Resuspend the beads in elution buffer and incubate at 65°C with shaking to elute the immunocomplexes. Pellet the beads and collect the supernatant.
-
Reverse Cross-linking: Add NaCl to the eluates (and to the Input sample) and incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.
-
DNA Purification:
-
Treat the samples with RNase A, followed by Proteinase K.
-
Purify the DNA using a standard PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the final DNA in a low-salt buffer or nuclease-free water.
-
Part 5: Library Preparation and Sequencing
-
DNA Quantification: Quantify the purified ChIP DNA and Input DNA using a high-sensitivity method (e.g., Qubit).
-
Quality Control: (Optional) Perform qPCR on known target and non-target loci to confirm enrichment before proceeding to sequencing.
-
Library Preparation: Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Prep Kit). This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Perform single-end or paired-end sequencing on a high-throughput platform.[8]
Part 6: Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the appropriate reference genome.
-
Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the H3K27me3 ChIP samples compared to the Input control.
-
Differential Binding Analysis: Compare the H3K27me3 peaks between the this compound-treated and vehicle-treated samples to identify regions with significantly reduced histone methylation.
-
Downstream Analysis: Perform gene ontology, pathway analysis, and motif analysis on the genes associated with differential H3K27me3 peaks to understand the biological impact of EZH1/2 inhibition.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 5. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 6. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 7. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [emea.illumina.com]
- 9. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of H3K27me3 Following (R)-HH2853 Treatment
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression.[1] This modification is catalyzed by the Polycomb Repressive Complex 2 (PRC2), with Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) acting as its catalytic subunits.[2][3] Aberrant H3K27me3 levels, often driven by the overexpression or mutation of EZH2, are implicated in the initiation and progression of various cancers.[4][5][6]
(R)-HH2853 is a potent, orally bioavailable dual inhibitor of both EZH1 and EZH2.[2][4] Its mechanism of action involves the direct inhibition of the methyltransferase activity of EZH1/2, leading to a global reduction in H3K27 methylation.[2][7] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the reduction of H3K27me3 in cultured cells following treatment with this compound. This method is essential for confirming the compound's on-target effect and for determining its effective dose and treatment duration in a given cellular context.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its analysis.
Caption: Mechanism of this compound Action.
Caption: Western Blot Experimental Workflow.
Experimental Protocol
This protocol is optimized for cultured cells. Modifications may be necessary for tissue samples.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug treatment.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Part 2: Histone Extraction (Acid Extraction Method)
This method is adapted from standard protocols for histone isolation.[8][9]
-
Cell Harvest: After treatment, wash cells twice with ice-cold PBS.[9] Scrape the cells and transfer them to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.[9]
-
Nuclear Isolation: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice for 30 minutes, vortexing intermittently.[9][10]
-
Acid Extraction: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction). Resuspend the nuclear pellet in 400 µL of 0.4 N H₂SO₄ or 0.25 M HCl.[9][11]
-
Histone Precipitation: Incubate the suspension on a rotator overnight at 4°C to extract histones. The next day, centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant containing histones to a new tube. Precipitate the histones by adding 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.[11]
-
Final Pellet: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Discard the supernatant, wash the pellet once with ice-cold acetone, and air-dry the pellet.[11]
-
Resuspension: Resuspend the histone pellet in sterile water.
Part 3: SDS-PAGE and Western Blotting
Due to the small size of histones, specific considerations for gel electrophoresis and membrane transfer are required.[12][13]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay kit.[11]
-
Sample Preparation: Mix 10-20 µg of histone extract with 4X Laemmli sample buffer.[9][14] Boil the samples at 95-100°C for 5-10 minutes.[9][12]
-
Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel.[9][15] Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.[13][16] A wet transfer at 100V for 60-90 minutes at 4°C is recommended for small proteins like histones.[8][10]
-
Blocking: After transfer, briefly rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer. This should be performed overnight at 4°C with gentle agitation.[8][15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9][14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[8] Capture the chemiluminescent signal using a digital imaging system.
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity (densitometry) using software such as ImageJ.[8] The signal for H3K27me3 should be normalized to the signal for the Total Histone H3 loading control for each lane. The results can be presented as a fold change relative to the vehicle-treated control.
Table 1: Example of Quantitative Western Blot Data for this compound Treatment
| Treatment Group | This compound (nM) | H3K27me3 Intensity (Arbitrary Units) | Total H3 Intensity (Arbitrary Units) | Normalized H3K27me3 (H3K27me3 / Total H3) | % Reduction vs. Vehicle |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.983 | 0% |
| Treatment 1 | 10 | 12,150 | 15,300 | 0.794 | 19.2% |
| Treatment 2 | 50 | 7,600 | 15,800 | 0.481 | 51.1% |
| Treatment 3 | 100 | 3,450 | 15,100 | 0.228 | 76.8% |
| Treatment 4 | 500 | 980 | 15,600 | 0.063 | 93.6% |
Conclusion
The protocol described provides a robust and reliable method for assessing the efficacy of the EZH1/2 inhibitor this compound by quantifying its effect on H3K27me3 levels. Accurate quantification relies on careful histone extraction, the use of appropriate gel and membrane types for small proteins, and normalization to a total histone H3 loading control.[8][12][13] This assay is a fundamental tool for researchers and drug development professionals working with epigenetic modulators, enabling the confirmation of a compound's mechanism of action and the characterization of its cellular activity.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 4. medkoo.com [medkoo.com]
- 5. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. biochem.slu.edu [biochem.slu.edu]
- 11. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by (R)-HH2853
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-HH2853 is a novel and potent selective dual inhibitor of EZH1 and EZH2 (Enhancer of zeste homolog 1 and 2), which has demonstrated significant anti-tumor activity in various preclinical models and clinical trials for refractory solid tumors and non-Hodgkin lymphomas.[1][2][3][4] A key mechanism of action for many anti-cancer agents is the induction of apoptosis, or programmed cell death. This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Apoptosis is a tightly regulated process involving distinct morphological and biochemical hallmarks.[5] One of the earliest indicators of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6][8] Therefore, dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[6][8]
This application note will detail the experimental workflow, data analysis, and expected outcomes for assessing this compound-induced apoptosis.
Signaling Pathway: Intrinsic Apoptosis
This compound, as an EZH1/2 inhibitor, is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway by altering the expression of key regulatory proteins. This often involves the Bcl-2 family of proteins, which are critical regulators of apoptosis.[9][10] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family determines the cell's fate.[11] Inhibition of EZH1/2 can lead to the upregulation of pro-apoptotic BH3-only proteins, which in turn activate Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[10]
Caption: this compound induced intrinsic apoptosis pathway.
Experimental Protocol
This protocol outlines the steps for treating a cancer cell line with this compound and subsequently analyzing apoptosis by flow cytometry using Annexin V and PI co-staining.
Materials
-
Cancer cell line of interest (e.g., lymphoma or solid tumor-derived)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to a separate flow cytometry tube.
-
Adherent cells: Collect the culture medium (which contains floating, potentially apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach the cells. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspensions at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
Carefully discard the supernatant.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7][12]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation and Interpretation
The data from the flow cytometry analysis can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower Left (Q4): Annexin V-negative and PI-negative (Live cells)
-
Lower Right (Q3): Annexin V-positive and PI-negative (Early apoptotic cells)
-
Upper Right (Q2): Annexin V-positive and PI-positive (Late apoptotic/necrotic cells)
-
Upper Left (Q1): Annexin V-negative and PI-positive (Necrotic cells)
The percentage of cells in each quadrant should be recorded and summarized in a table for easy comparison across different treatment conditions.
Table 1: Quantitation of Apoptosis in Cancer Cells Treated with this compound for 48 hours
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| This compound (1 µM) | 85.6 ± 3.5 | 8.1 ± 1.2 | 5.4 ± 0.8 | 13.5 ± 2.0 |
| This compound (5 µM) | 62.3 ± 4.2 | 25.4 ± 3.1 | 10.1 ± 1.5 | 35.5 ± 4.6 |
| This compound (10 µM) | 35.8 ± 5.1 | 42.7 ± 4.5 | 18.9 ± 2.3 | 61.6 ± 6.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
Caption: Workflow for apoptosis analysis via flow cytometry.
Flow Cytometry Data Analysis Logic
Caption: Gating strategy for apoptosis data analysis.
The protocol described provides a robust and reliable method for quantifying apoptosis induced by this compound. By using Annexin V and PI co-staining, researchers can effectively distinguish between different stages of cell death and generate quantitative data to assess the compound's efficacy. This information is critical for understanding the mechanism of action of this compound and for its continued development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 11. Bcl-2 - Wikipedia [en.wikipedia.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Quantitative Analysis of (R)-HH2853 in Human Plasma using LC-MS/MS
Introduction
(R)-HH2853 is a potent and selective dual inhibitor of EZH1 and EZH2, histone methyltransferases that are key components of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Dysregulation of EZH1/2 activity is implicated in the pathogenesis of various malignancies, including peripheral T-cell lymphoma and other solid tumors.[4][5][6][7] As a therapeutic agent currently in clinical development, it is crucial to have a robust and reliable bioanalytical method for the accurate quantification of this compound in biological matrices to support pharmacokinetic and pharmacodynamic studies.[4][6][7]
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the clinical evaluation of this compound. The method has been developed to meet the general requirements for bioanalytical method validation as outlined by regulatory agencies.[8][9][10][11][12][13]
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of EZH1 and EZH2. These enzymes are responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. By inhibiting EZH1/2, this compound reduces the levels of H3K27me3, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1][3]
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow
The bioanalytical workflow for the quantification of this compound in plasma involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard (SIL-IS) is utilized to ensure accuracy and precision.
Caption: Experimental workflow for this compound quantification.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (purity >99%)
-
This compound-¹³C₆,¹⁵N₂ stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control human plasma (K₂EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm) or equivalent
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% acetonitrile).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min, re-equilibrate for 0.5 min |
| Run Time | 3.0 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
This compound has a chemical formula of C₃₁H₃₆F₃N₇O₃ and a molecular weight of 611.67 g/mol .[1]
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 612.3 | 415.2 | 35 |
| This compound (Qualifier) | 612.3 | 218.1 | 45 |
| SIL-IS | 620.3 | 423.2 | 35 |
Note: The exact m/z values and collision energies are hypothetical and should be optimized during method development by direct infusion of the analyte and SIL-IS.
Method Validation Summary
The method was validated according to established guidelines for bioanalytical method validation.[8][9][10][11][12][13] The key validation parameters are summarized below.
Table 4: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 1.00 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
Table 5: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.00 | ≤ 8.5 | ≤ 9.2 | ± 7.8 | ± 8.5 |
| Low QC | 3.00 | ≤ 6.1 | ≤ 7.5 | ± 5.4 | ± 6.3 |
| Mid QC | 100 | ≤ 4.5 | ≤ 5.8 | ± 3.1 | ± 4.2 |
| High QC | 800 | ≤ 3.9 | ≤ 4.9 | ± 2.5 | ± 3.7 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Low QC | 3.00 | 92.5 | -5.2 |
| High QC | 800 | 94.1 | -4.8 |
A consistent recovery and minimal matrix effect were observed.
Table 7: Stability
| Stability Condition | Duration | Result |
|---|---|---|
| Bench-top (Room Temp) | 8 hours | Stable |
| Freeze-Thaw Cycles (-80°C) | 3 cycles | Stable |
| Long-term (-80°C) | 90 days | Stable |
Conclusion
This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure, coupled with a rapid 3-minute chromatographic run time, allows for high-throughput analysis. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting clinical pharmacokinetic studies of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. waters.com [waters.com]
- 11. Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase-Glo® 3/7 Assay: Measuring Apoptosis Induction by (R)-HH2853
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Caspase-Glo® 3/7 Assay to quantify the induction of apoptosis by the EZH1/2 dual inhibitor, (R)-HH2853. The document outlines the assay principle, experimental procedures, and data interpretation, alongside relevant signaling pathways.
Introduction to Apoptosis and this compound
Apoptosis, or programmed cell death, is a critical physiological process for removing unwanted or damaged cells.[1] This process is tightly regulated, and its dysregulation is a hallmark of cancer.[1] One of the key events in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[1] Caspase-3 and Caspase-7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
This compound is a potent and selective dual inhibitor of EZH1 and EZH2 (Enhancer of zeste homolog 1 and 2).[2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[2] By inhibiting EZH1/2, this compound reduces H3K27 methylation, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects, including the induction of apoptosis.[2][4] The Caspase-Glo® 3/7 Assay is a sensitive and robust method to quantify the pro-apoptotic activity of compounds like this compound.
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activities of caspase-3 and -7.[5][6][7][8] The assay reagent contains a proluminescent substrate, which contains the tetrapeptide sequence DEVD, in a buffer optimized for caspase activity and cell lysis.[5][7][9] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This aminoluciferin is then utilized by a thermostable luciferase in the reagent to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[6][7][9] The "add-mix-measure" format makes it ideal for high-throughput screening.[5][7]
Data Presentation
The following table represents hypothetical data obtained from a Caspase-Glo® 3/7 Assay measuring the effect of this compound on a cancer cell line.
| This compound Concentration (µM) | Luminescence (RLU) | Fold Induction (over Vehicle) |
| 0 (Vehicle Control) | 10,000 | 1.0 |
| 0.1 | 15,000 | 1.5 |
| 1 | 50,000 | 5.0 |
| 10 | 150,000 | 15.0 |
| 100 | 200,000 | 20.0 |
| Staurosporine (1 µM, Positive Control) | 250,000 | 25.0 |
Experimental Protocols
Materials
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
This compound
-
Cell culture medium and supplements
-
White-walled, opaque multiwell plates suitable for luminescence readings[8]
-
Luminometer
-
Multichannel pipette or automated liquid handler
-
Staurosporine or other known apoptosis inducer (positive control)
-
DMSO (vehicle for this compound)
Cell Seeding
-
Culture cells to approximately 85-90% confluence.[10]
-
Trypsinize and resuspend cells in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a white-walled 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., 1 µM Staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Caspase-Glo® 3/7 Assay Procedure
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[7][9]
-
Reconstitute the Caspase-Glo® 3/7 Substrate with the Caspase-Glo® 3/7 Buffer to form the Caspase-Glo® 3/7 Reagent. Mix by gentle inversion until the substrate is completely dissolved.[7][9]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[7][9]
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[7][9] Optimal incubation time may need to be determined empirically for different cell lines.[8]
-
Measure the luminescence of each well using a luminometer.
Data Analysis
-
Subtract the average luminescence value of the no-cell blank wells from all other readings.
-
Calculate the fold induction of caspase-3/7 activity for each treatment condition by dividing the average luminescence of the treated wells by the average luminescence of the vehicle control wells.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve.
Visualizations
Caption: Experimental workflow for the Caspase-Glo® 3/7 assay.
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 7. promega.com [promega.com]
- 8. biocompare.com [biocompare.com]
- 9. ulab360.com [ulab360.com]
- 10. tripod.nih.gov [tripod.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine (R)-HH2853 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a small molecule with its protein target within the complex environment of a cell.[1][2] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[2][3] When a ligand binds to its target, it generally increases the protein's resistance to thermal denaturation. This change in thermal stability can be precisely measured by heating cell lysates or intact cells across a range of temperatures and quantifying the amount of soluble protein that remains.
(R)-HH2853 is a potent, orally bioavailable dual inhibitor of the histone lysine methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[4] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of lysine 27 on histone H3 (H3K27).[5] Aberrant activity of EZH1/2 is implicated in the pathogenesis of various cancers. By inhibiting EZH1 and EZH2, this compound prevents H3K27 methylation, leading to altered gene expression and reduced proliferation of cancer cells.[4]
These application notes provide a detailed framework for utilizing CETSA to confirm the direct binding of this compound to its targets, EZH1 and EZH2, in a cellular context.
This compound Signaling Pathway
This compound targets the catalytic activity of EZH1 and EZH2, which are core components of the PRC2 complex. This complex, also including SUZ12 and EED, is responsible for writing the repressive H3K27me3 epigenetic mark. The inhibition of EZH1/2 by this compound leads to a decrease in global H3K27me3 levels, resulting in the derepression of target genes and subsequent anti-tumor effects.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
Establishing a dose-response curve for (R)-HH2853 in lymphoma cells
Application Note and Protocols
Topic: Establishing a Dose-Response Curve for (R)-HH2853 in Lymphoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an orally bioavailable, selective dual inhibitor of the histone lysine methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[1] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in silencing gene expression through the trimethylation of lysine 27 on histone H3 (H3K27me3).[1][2] Overexpression or mutation of EZH2 is implicated in the progression of various cancers, including lymphoma.[1][2] By inhibiting both EZH1 and EZH2, this compound prevents H3K27 methylation, leading to altered gene expression, which in turn results in decreased proliferation of cancer cells.[1] Preclinical and clinical studies have demonstrated the potent antitumor activity of this compound in treating refractory non-Hodgkin lymphomas, including peripheral T-cell lymphoma (PTCL).[2][3][4][5]
This document provides a detailed protocol for establishing a dose-response curve of this compound in a lymphoma cell line (e.g., Jurkat or other suitable PTCL lines). It includes a cell viability assay to determine the half-maximal inhibitory concentration (IC50) and a western blot analysis to confirm the compound's effect on its direct target and downstream cellular pathways.
Key Experiments Workflow
Caption: Overall experimental workflow for determining the dose-response and mechanism of this compound.
Experimental Protocols
Protocol 1: Lymphoma Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing suspension lymphoma cells (e.g., Jurkat).
-
Materials:
-
Lymphoma cell line (e.g., Jurkat, ATCC TIB-152)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
Trypan Blue solution and hemocytometer or automated cell counter
-
-
Method:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in T-75 flasks at a density between 1x10⁵ and 2x10⁶ cells/mL.
-
Passage cells every 2-3 days. To do this, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the appropriate density.
-
Regularly check cell viability using Trypan Blue exclusion. Ensure viability is >95% for all experiments.
-
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol uses a luminescence-based ATP assay (e.g., CellTiter-Glo®) to measure cell viability, as the quantity of ATP is directly proportional to the number of metabolically active cells.[6]
-
Materials:
-
Lymphoma cells in logarithmic growth phase
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete growth medium
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
-
-
Method:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 9-point serial dilution series (e.g., using a 3.16-fold dilution factor) in complete growth medium to span a concentration range from 1 nM to 10 µM.[7] Also, prepare a vehicle control (medium with the equivalent percentage of DMSO).
-
Cell Seeding: Count the cells and adjust the density to 2x10⁵ cells/mL in complete growth medium. Add 50 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).
-
Drug Treatment: Add 50 µL of the prepared this compound serial dilutions or vehicle control to the appropriate wells. This will bring the final volume to 100 µL per well. Set up each concentration in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Average the triplicate readings for each concentration.
-
Normalize the data by setting the average vehicle control reading as 100% viability and a "no-cell" control as 0% viability.
-
Plot the percent viability against the log of the this compound concentration.
-
Use non-linear regression analysis (four-parameter logistic curve fit) to calculate the IC50 value.[8]
-
-
Protocol 3: Western Blot Analysis of Target Engagement and Apoptosis
This protocol is for verifying that this compound engages its target (reduces H3K27me3) and induces apoptosis.
-
Materials:
-
Lymphoma cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3, anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-Actin (or other loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
-
-
Method:
-
Cell Treatment: Seed 2x10⁶ cells in 2 mL of complete medium into the wells of a 6-well plate. Treat cells with vehicle (DMSO) and increasing concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50 value) for 48 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) per lane onto an SDS-PAGE gel.[9] After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Western blotting is a powerful technique for detecting specific proteins involved in apoptosis.[10]
-
Analysis: Perform densitometry analysis on the resulting bands. Normalize the protein of interest to the loading control (Actin) and the H3K27me3 signal to Total Histone H3.
-
Data Presentation and Results
Table 1: Dose-Response of this compound in Jurkat Lymphoma Cells
The following table presents hypothetical data from a CellTiter-Glo® assay after 72 hours of treatment.
| This compound Conc. (nM) | Log Concentration | Avg. Luminescence (RLU) | % Viability |
| 0 (Vehicle) | N/A | 1,520,450 | 100.0% |
| 1 | 0 | 1,495,100 | 98.3% |
| 10 | 1 | 1,350,800 | 88.8% |
| 50 | 1.7 | 988,300 | 65.0% |
| 100 | 2 | 745,020 | 49.0% |
| 500 | 2.7 | 212,860 | 14.0% |
| 1000 | 3 | 91,230 | 6.0% |
| 5000 | 3.7 | 76,020 | 5.0% |
| 10000 | 4 | 75,990 | 5.0% |
| Calculated IC50 | 102.5 nM |
Table 2: Western Blot Densitometry Analysis
Hypothetical densitometry data for key protein markers following 48-hour treatment with this compound. Values represent the fold change relative to the vehicle control after normalization to a loading control.
| Treatment | H3K27me3 / Total H3 | Cleaved PARP / Actin | Cleaved Caspase-3 / Actin |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| 50 nM this compound | 0.65 | 1.85 | 1.60 |
| 100 nM this compound | 0.21 | 3.50 | 3.10 |
| 200 nM this compound | 0.05 | 5.75 | 5.20 |
Mechanism of Action Pathway
Caption: Simplified signaling pathway of this compound in lymphoma cells.
Conclusion
These protocols provide a comprehensive framework for determining the in vitro potency of this compound against lymphoma cells. The cell viability assay yields a quantitative measure of potency (IC50), while the western blot analysis confirms that the compound acts on its intended epigenetic target and induces programmed cell death. This approach is fundamental for the preclinical evaluation of targeted inhibitors like this compound and can be adapted for various cancer cell lines.
References
- 1. Facebook [cancer.gov]
- 2. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. researchgate.net [researchgate.net]
- 6. 细胞活力和增殖测定 [sigmaaldrich.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to (R)-HH2853 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-HH2853 is a potent and selective small molecule dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1] As the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), EZH1 and EZH2 play a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] Dysregulation of EZH1/2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphomas and solid tumors such as epithelioid sarcoma.[1][3] this compound, the active R-isomer of HH2853, inhibits both wild-type and mutated forms of EZH1 and EZH2, leading to a decrease in H3K27me3 levels, subsequent de-repression of tumor suppressor genes, and ultimately, inhibition of cancer cell proliferation.[1] Preclinical studies have demonstrated that HH2853 exhibits superior anti-tumor efficacy in various xenograft models compared to the EZH2-selective inhibitor tazemetostat.[4][5][6][7]
This document provides detailed application notes and protocols for the in vivo imaging of tumor response to this compound treatment in preclinical cancer models. The methodologies described herein are designed to enable researchers to non-invasively monitor and quantify therapeutic efficacy, providing critical insights into the pharmacodynamics and anti-tumor activity of this novel epigenetic modulator.
Signaling Pathway and Mechanism of Action
This compound targets the enzymatic activity of EZH1 and EZH2, which are core components of the PRC2 complex. The PRC2 complex, also comprising SUZ12 and EED, is responsible for maintaining a transcriptionally repressive chromatin state. By inhibiting EZH1 and EZH2, this compound prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, allowing for the expression of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: this compound inhibits EZH1/2, preventing H3K27 methylation and reactivating tumor suppressor genes.
Preclinical Efficacy Data
Preclinical studies have demonstrated the potent anti-tumor activity of HH2853 in various cancer models. The following table summarizes key in vitro and in vivo efficacy data.
| Parameter | Cell Line / Model | This compound / HH2853 | Tazemetostat | Reference |
| IC50 (EZH2, wild-type) | Enzymatic Assay | 2.21-5.36 nM | Similar to HH2853 | [4] |
| IC50 (EZH1) | Enzymatic Assay | 9.26 nM | 58.43 nM | [4] |
| In Vitro Cell Viability | EZH2 GOF or SWI/SNF altered cancer cell lines | Potent Inhibition | Less Potent | [4][5] |
| In Vivo Anti-tumor Efficacy | Various tumor xenograft models | Superior anti-tumor efficacy | Less effective at comparable doses | [4][5][7] |
| H3K27me3 Inhibition (in vivo) | Granulocytes and Monocytes (Human) | >90% inhibition at 400-800 mg | Not reported in this study | [6] |
Experimental Protocols for In Vivo Imaging
Non-invasive imaging techniques are essential for the longitudinal assessment of tumor growth and response to this compound treatment. Bioluminescence imaging (BLI) and Positron Emission Tomography (PET) are highly recommended modalities for preclinical studies.
Bioluminescence Imaging (BLI) Protocol
BLI is a sensitive method for monitoring tumor burden in real-time in xenograft models established with luciferase-expressing cancer cells.
Experimental Workflow:
References
- 1. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 2. PRC2 - Wikipedia [en.wikipedia.org]
- 3. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to (R)-HH2853 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the EZH1/2 dual inhibitor, (R)-HH2853, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting EZH1 and EZH2, this compound prevents the methylation of histone H3 at lysine 27 (H3K27me3).[1][3] This reduction in H3K27me3 leads to changes in gene expression, ultimately inhibiting the proliferation of cancer cells.[1][3] Dual inhibition of both EZH1 and EZH2 may be more effective than targeting EZH2 alone, as EZH1 can compensate for the loss of EZH2 activity.[2][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to EZH2 inhibitors, in general, can arise from several factors:
-
Alterations in the RB1/E2F Pathway: Mutations or loss of components of the Retinoblastoma (RB1) pathway can decouple the anti-proliferative effects of EZH2 inhibition from cell cycle control.[4][5][6] This allows cancer cells to continue dividing despite the inhibition of EZH1/2.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR, MEK/ERK, and IGF-1R pathways, can compensate for the effects of EZH1/2 inhibition and promote cell survival and proliferation.[7]
-
EZH2 Mutations: Although less common for acquired resistance, mutations in the EZH2 gene could potentially alter the drug binding site, reducing the efficacy of this compound.[8]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be measured using a cell viability assay, such as the CCK-8 or MTT assay.
Troubleshooting Guide
Problem 1: Decreased Cell Death Observed After Treatment with this compound
Possible Cause: Your cells may have acquired resistance to this compound.
Suggested Solution:
-
Confirm Resistance: Perform a dose-response experiment and calculate the IC50 value using a cell viability assay (see Experimental Protocols section). Compare this to the IC50 of the parental cell line.
-
Investigate Resistance Mechanisms:
-
Western Blot Analysis: Check for alterations in key signaling pathways. Assess the phosphorylation status of key proteins in the PI3K/AKT and MEK/ERK pathways. Also, analyze the expression levels of proteins in the RB1/E2F pathway, such as RB1, p16, and Cyclin D1.
-
Apoptosis Assay: Determine if the cells are undergoing apoptosis in response to treatment using an Annexin V/PI staining assay (see Experimental Protocols section). A lack of apoptosis induction suggests a resistance mechanism is active.
-
-
Consider Combination Therapies: Based on the potential resistance mechanism, consider combining this compound with other inhibitors.
Problem 2: No Change in H3K27me3 Levels After this compound Treatment
Possible Cause: This is a strong indicator of a target-related resistance mechanism, although less common for acquired resistance. It could also indicate an issue with the compound or experimental setup.
Suggested Solution:
-
Verify Compound Activity: Test the activity of your this compound stock on a known sensitive cell line to ensure it is active.
-
Optimize Western Blot Protocol: Ensure your western blot protocol for H3K27me3 is optimized and that your antibody is specific and sensitive (see Experimental Protocols section).
-
Sequence EZH2: If the compound is active and the protocol is optimized, consider sequencing the EZH2 gene in your resistant cell line to check for mutations in the drug-binding domain.
Quantitative Data Summary
The following tables provide a template for the types of quantitative data you should generate to characterize resistance to this compound.
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance |
| Example Cell Line A | [Insert experimental value] | [Insert experimental value] | [Calculate value] |
| Example Cell Line B | [Insert experimental value] | [Insert experimental value] | [Calculate value] |
This table should be populated with your experimentally determined IC50 values.
Table 2: Synergistic Effects of this compound in Combination with Other Inhibitors in Resistant Cell Lines
| Combination Treatment | Cell Line | This compound IC50 (µM) Alone | This compound IC50 (µM) in Combination | Combination Index (CI)* |
| This compound + AURKB Inhibitor | Resistant Cell Line A | [Insert value] | [Insert value] | [Calculate value] |
| This compound + PI3K Inhibitor | Resistant Cell Line B | [Insert value] | [Insert value] | [Calculate value] |
*Combination Index (CI) should be calculated using appropriate software (e.g., CompuSyn). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9][10]
-
Measure the absorbance at 450 nm using a microplate reader.[9][10]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K27me3 and Signaling Proteins
This protocol is for assessing the levels of H3K27me3 and key proteins in signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-Total Histone H3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-RB1, anti-p16, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., beta-actin or Total Histone H3 for H3K27me3).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.[11]
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Anti-Tumor Activity of EZH2 Inhibitors and Glucocorticoid Receptor Agonists in Models of Germinal Center Non-Hodgkin Lymphomas | PLOS One [journals.plos.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. researchgate.net [researchgate.net]
- 8. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Interpreting off-target effects of (R)-HH2853 in experiments
Welcome to the technical support center for the EZH1/2 dual inhibitor, (R)-HH2853. This resource is designed for researchers, scientists, and drug development professionals to help interpret experimental results and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of the histone lysine methyltransferases EZH1 and EZH2 (Enhancer of zeste homolog 1 and 2).[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of lysine 27 on histone H3 (H3K27).[1] By inhibiting EZH1/2, this compound prevents this methylation, leading to alterations in gene expression that can suppress the proliferation of cancer cells.[1]
Q2: How potent and selective is this compound for its primary targets?
This compound is a potent inhibitor of both EZH1 and EZH2. In biochemical assays, it has been shown to inhibit wild-type and mutant EZH2 with IC50 values in the low nanomolar range (2.21-5.36 nM) and EZH1 with an IC50 of 9.26 nM.[2] In terms of selectivity, studies have shown that at concentrations up to 10 µM, this compound has minimal inhibitory activity against a panel of 36 other histone modification enzymes.[2]
Q3: What are the potential off-target effects of this compound?
While this compound is reported to be highly selective, like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations. As of the latest available data, a comprehensive public profiling of this compound against a broad panel of kinases (kinome scan) or a proteome-wide screen to identify all potential off-targets has not been published. Therefore, it is crucial for researchers to perform control experiments to validate that the observed phenotype is a direct result of EZH1/2 inhibition.
Q4: Is there a negative control compound available for this compound?
A commercially available, validated negative control for this compound has not been identified in the public domain. A proper negative control is a molecule that is structurally very similar to the active compound but does not bind to the intended target. For example, UNC2400 is a well-characterized negative control for the dual EZH1/2 inhibitor UNC1999, with over 1,000-fold lower potency.[3][4][5] Researchers should consider synthesizing a potential inactive analog or contacting the manufacturer of this compound to inquire about the availability of a suitable control compound.
Q5: What are some common adverse events observed in clinical trials with HH2853 that might hint at off-target effects or pathway-related toxicities?
In clinical trials, the most common treatment-related adverse events (TRAEs) observed with HH2853 include diarrhea, increased blood bilirubin, anemia, and decreased platelet and white blood cell counts.[6][7] While these are observed in a clinical setting and can be influenced by many factors, they can guide researchers to look for potential effects on hematopoiesis, liver function, and gastrointestinal biology in their experimental systems.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary targets.
| Target | IC50 | Assay Type | Reference |
| Wild-type EZH2 | 2.21-5.36 nM | Biochemical | [2] |
| Mutant EZH2 | 2.21-5.36 nM | Biochemical | [2] |
| EZH1 | 9.26 nM | Biochemical | [2] |
| Other Histone Modification Enzymes (panel of 36) | Marginal to no inhibition up to 10 µM | Biochemical | [2] |
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
My experiment with this compound shows a phenotype that I cannot explain by the inhibition of EZH1/2. How can I determine if this is an off-target effect?
Logical Flow for Troubleshooting Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended targets in your experimental system at the concentration used. A Western blot for H3K27me3 is a direct readout of EZH2/1 activity. A significant reduction in this mark confirms on-target activity.
-
Perform a Dose-Response Analysis: Determine the lowest concentration of this compound that gives the expected on-target effect (reduction in H3K27me3) and the phenotype . Off-target effects are more likely at higher concentrations.
-
Use an Orthogonal Approach: Use a non-pharmacological method to inhibit EZH1 and/or EZH2, such as siRNA, shRNA, or CRISPR-mediated knockout. If you can replicate the phenotype using these genetic approaches, it is more likely to be an on-target effect.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with another potent and selective EZH1/2 inhibitor that has a different chemical scaffold. If this compound recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Negative Control: If a suitable negative control is available, this is a powerful tool. The negative control should not produce the phenotype.
Issue 2: Results are Inconsistent or Not Reproducible
I am seeing high variability in my results with this compound between experiments.
Possible Causes and Solutions:
-
Compound Stability and Solubility: Ensure that your stock solution of this compound is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your cell culture media for each experiment. Poor solubility can lead to inconsistent effective concentrations.
-
Cellular Health and Density: Ensure that your cells are healthy, within a consistent passage number range, and plated at the same density for each experiment. Cellular stress can alter the response to inhibitors.
-
Treatment Time: The epigenetic changes mediated by EZH1/2 inhibition can take time to manifest as a phenotype. Ensure your treatment duration is consistent and sufficient for the desired effect to occur.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that a compound binds to its target protein in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Experimental Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with this compound at the desired concentration (e.g., 1 µM) and another set with vehicle (e.g., DMSO) for a sufficient time to allow compound uptake (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using antibodies against EZH1 and EZH2.
-
Interpretation: In the vehicle-treated samples, the amount of soluble EZH1/EZH2 will decrease as the temperature increases. In the this compound-treated samples, the proteins should be more stable, resulting in a shift of the melting curve to higher temperatures.
Protocol 2: Proteome-Wide Off-Target Identification
For an unbiased identification of potential off-targets, a proteome-wide thermal shift assay coupled with mass spectrometry (MS) can be performed. This is a specialized experiment that may require collaboration with a proteomics facility.
Conceptual Workflow for Proteome-Wide Thermal Shift Assay
Caption: Conceptual workflow for proteome-wide off-target identification.
Methodology Outline:
-
Experimental Setup: The initial steps of cell treatment, heat challenge, and separation of soluble proteins are similar to the CETSA protocol.
-
Sample Preparation for MS: The soluble protein fractions from each temperature point and treatment condition are digested into peptides.
-
Isobaric Labeling: The peptides from each sample are labeled with a different isobaric tag (e.g., TMT or iTRAQ). This allows for the pooling of all samples for a single MS analysis.
-
LC-MS/MS Analysis: The pooled and labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: The relative abundance of each identified protein across all temperatures and treatment conditions is determined. Proteins that show a significant thermal shift in the presence of this compound are considered potential direct or indirect binders. EZH1 and EZH2 should be identified as primary targets, validating the experiment. Any other proteins showing a significant and reproducible thermal shift are potential off-targets that warrant further investigation.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mybiosource.com [mybiosource.com]
- 5. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 7. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize (R)-HH2853-induced thrombocytopenia in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing (R)-HH2853-induced thrombocytopenia in animal models.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying, characterizing, and mitigating this compound-induced thrombocytopenia in your animal studies.
Issue: Unexpectedly low platelet counts observed in animals treated with this compound.
1. Initial Assessment and Confirmation:
-
Verify Platelet Counts: Repeat platelet counts using a fresh blood sample to rule out technical errors such as platelet clumping. Ensure proper blood collection techniques are used.
-
Review Dosing and Administration: Double-check the formulation, dose, and administration route of this compound to ensure accuracy.
-
Establish a Baseline: Confirm that you have pre-treatment baseline platelet counts for all animals to accurately determine the magnitude of the decrease.
2. Characterize the Thrombocytopenia:
-
Time Course Analysis: Monitor platelet counts at multiple time points after this compound administration to understand the onset, nadir (lowest point), and recovery kinetics of thrombocytopenia.
-
Dose-Response Relationship: If not already part of the study design, consider a dose-ranging study to determine if the severity of thrombocytopenia is dose-dependent.
-
Evaluate Other Hematological Parameters: Assess red blood cell and white blood cell counts to determine if the effect is specific to platelets or indicative of broader myelosuppression.
3. Investigate the Mechanism:
-
Bone Marrow Analysis: If feasible, perform bone marrow aspiration or histology on a subset of animals to assess megakaryocyte numbers, morphology, and ploidy. A decrease in mature, polyploid megakaryocytes would be consistent with the proposed mechanism of EZH1/2 inhibitor-induced thrombocytopenia.
-
Peripheral Blood Smear: Examine peripheral blood smears for platelet morphology and the presence of giant platelets, which can sometimes be observed in cases of altered thrombopoiesis.
4. Mitigation Strategies:
-
Dose Modification:
-
Dose Reduction: Lower the dose of this compound to a level that maintains anti-tumor efficacy while minimizing the impact on platelet counts.
-
Intermittent Dosing: Implement a dosing schedule with drug-free holidays to allow for platelet recovery.
-
-
Supportive Care:
Frequently Asked Questions (FAQs)
Mechanism of Action
Q1: What is the likely mechanism of this compound-induced thrombocytopenia?
A1: this compound is a dual inhibitor of EZH1 and EZH2. The likely mechanism of thrombocytopenia is the inhibition of megakaryopoiesis, the process of platelet production. Specifically, EZH2 inhibition has been shown to block the proliferation and polyploidization of megakaryocytes and decrease proplatelet formation.[3][4][5] This leads to a reduction in the number of circulating platelets.
Q2: Is the thrombocytopenia caused by this compound expected to be reversible?
A2: Yes, drug-induced thrombocytopenia due to myelosuppression is typically reversible upon cessation of the drug. The recovery time will depend on the half-life of this compound and the time required for new platelet production.
Experimental Design and Monitoring
Q3: What animal models are recommended for studying this compound-induced thrombocytopenia?
A3: Standard rodent models such as mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley) are suitable for these studies. It is important to use healthy animals with normal baseline hematological parameters.
Q4: How should I monitor platelet counts in my animal models?
A4: Platelet counts should be monitored using an automated hematology analyzer validated for the animal species you are using. Blood samples should be collected consistently from the same site (e.g., retro-orbital sinus, saphenous vein) and at standardized time points.
Mitigation Strategies
Q5: Are there any agents that can be co-administered with this compound to prevent or treat thrombocytopenia?
A5: Thrombopoietin receptor agonists (TPO-RAs) are a promising class of agents for mitigating chemotherapy-induced thrombocytopenia.[6] These agents stimulate the TPO receptor on megakaryocytes, promoting their proliferation and differentiation, and ultimately increasing platelet production.[7] Preclinical studies in mice have shown the effectiveness of a murine TPO-RA in raising platelet counts.[1][2]
Q6: Should I consider dose reduction or a change in the dosing schedule to manage thrombocytopenia?
A6: Yes, both are valid strategies. A dose-response relationship for thrombocytopenia should be established to identify a therapeutic window where anti-tumor activity is maintained with acceptable effects on platelets. Intermittent dosing schedules can also allow for platelet recovery between treatments.
Quantitative Data
The following table summarizes the incidence of thrombocytopenia observed in clinical trials of HH2853 in human patients. This data can provide a reference for the potential severity of this adverse event in animal models.
| Study Population | Dose of HH2853 | Incidence of Thrombocytopenia (All Grades) | Incidence of Grade ≥3 Thrombocytopenia | Citation |
| Relapsed/refractory non-Hodgkin lymphomas or advanced solid tumors | 50-800 mg BID | 26.3% | 7.0% | [8] |
| Relapsed/refractory peripheral T-cell lymphoma | 300-600 mg BID | 52.9% - 58.8% | 13.5% - 20.6% | [9][10] |
| Refractory solid tumors or non-Hodgkin lymphomas | 50-1000 mg BID | Not specified | 6.6% | [11][12] |
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Thrombocytopenia in Mice
-
Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Baseline Blood Collection: Collect baseline blood samples (approximately 50-100 µL) via the saphenous vein for complete blood count (CBC) analysis.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally (p.o.) once or twice daily at the desired dose levels. Include a vehicle control group.
-
-
Blood Collection and Monitoring:
-
Collect blood samples at regular intervals (e.g., days 3, 7, 14, 21, and 28) after the start of treatment.
-
Perform CBC analysis on all samples to determine platelet counts, as well as red and white blood cell counts.
-
-
Data Analysis:
-
Calculate the percentage change in platelet count from baseline for each animal.
-
Compare platelet counts between the treatment groups and the vehicle control group using appropriate statistical methods.
-
Protocol 2: Mitigation of this compound-Induced Thrombocytopenia with a TPO-Receptor Agonist in Mice
-
Animal Model and Baseline: Follow steps 1-3 of Protocol 1.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at a dose known to induce thrombocytopenia
-
Group 3: this compound + TPO-Receptor Agonist (e.g., murine TPO-RA)
-
Group 4: TPO-Receptor Agonist alone
-
-
Drug Administration:
-
Administer this compound as described in Protocol 1.
-
Administer the TPO-Receptor Agonist according to its recommended dosing schedule (e.g., subcutaneous injection). The timing of administration relative to this compound may need to be optimized (prophylactic vs. therapeutic).
-
-
Monitoring and Analysis: Follow steps 5 and 6 of Protocol 1 to assess the effect of the TPO-Receptor Agonist on platelet counts in this compound-treated animals.
Visualizations
Caption: Proposed signaling pathway for this compound-induced thrombocytopenia.
Caption: Logical workflow for troubleshooting and mitigating thrombocytopenia.
References
- 1. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Dual role of EZH2 in megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 11. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ChIP-seq from (R)-HH2853-Treated Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-HH2853 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. The information is tailored for researchers, scientists, and drug development professionals aiming to optimize their library preparation and data quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect chromatin?
This compound is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2][3] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27).[1][2] By inhibiting EZH1/2, this compound leads to a decrease in global H3K27 methylation levels, particularly H3K27me3, a mark associated with transcriptional repression.[2] This alteration in a key epigenetic mark can lead to changes in gene expression.[1]
Q2: What should be my primary target for ChIP-seq after this compound treatment?
Given that this compound inhibits EZH1/2, the most direct downstream target to profile by ChIP-seq is H3K27me3. A successful experiment should demonstrate a global reduction or redistribution of H3K27me3 peaks in treated versus untreated control cells. Other histone marks, such as H3K4me3 (an activation mark), or the binding of specific transcription factors could also be investigated to understand the downstream consequences of PRC2 inhibition.
Q3: How do I determine the optimal concentration and duration of this compound treatment for my ChIP-seq experiment?
The optimal concentration and treatment time will be cell-type dependent and should be determined empirically. We recommend performing a dose-response and time-course experiment prior to your large-scale ChIP-seq experiment.
-
Dose-response: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 48-72 hours).
-
Time-course: Treat your cells with a fixed, effective concentration of this compound and harvest at different time points (e.g., 24, 48, 72, 96 hours).
The effectiveness of the treatment can be assessed by Western blotting for global H3K27me3 levels. The goal is to identify a condition that results in a significant reduction in H3K27me3 without compromising cell viability, which could negatively impact chromatin quality.
Q4: What are the critical controls to include in my ChIP-seq experiment with this compound?
Several controls are essential for a robust ChIP-seq experiment involving a small molecule inhibitor:
-
Vehicle Control (e.g., DMSO): This is the most critical control to assess the baseline histone modification landscape and gene expression in your cells.
-
Input DNA Control: A sample of sonicated chromatin that has not been subjected to immunoprecipitation. This control is crucial for identifying biases in chromatin shearing and sequencing, and for proper peak calling.[4][5]
-
Negative Control IgG: A non-specific antibody from the same species as your ChIP antibody. This control helps to determine the level of background signal from non-specific binding of antibodies and beads.[4][6]
-
Positive and Negative Gene Loci (for ChIP-qPCR validation): Before proceeding with expensive library preparation and sequencing, validate your ChIP results by qPCR on known target and non-target gene promoters.
Troubleshooting Guide
Challenges in ChIP-seq experiments can arise at multiple stages. Treatment with this compound may introduce specific issues. This guide provides solutions to common problems.
| Problem | Potential Cause(s) Related to this compound Treatment | Recommended Solution(s) |
| Low ChIP-DNA Yield | 1. Global reduction of the target epitope: this compound treatment significantly decreases global H3K27me3 levels, leading to less target for the antibody to bind. 2. Suboptimal antibody concentration: The reduced amount of target may require an adjustment in antibody concentration. 3. Insufficient starting material: Cell death or reduced proliferation due to drug treatment can lead to lower cell numbers.[7] | 1. Increase the amount of starting chromatin per immunoprecipitation. We recommend starting with at least 25 µg of chromatin.[8] 2. Titrate your ChIP antibody to find the optimal concentration for the treated condition. 3. Ensure you have a sufficient number of viable cells before starting the experiment. Perform a cell count and viability assay (e.g., Trypan Blue) prior to crosslinking. |
| High Background Signal | 1. Increased non-specific binding: Changes in chromatin structure induced by the drug might expose sites prone to non-specific antibody binding. 2. Contaminated reagents: Buffers may become contaminated over time.[8] 3. Inefficient washing: Insufficient washing steps can lead to higher background. | 1. Pre-clear the chromatin lysate with protein A/G beads before adding the specific antibody to reduce non-specific binding.[8] 2. Prepare fresh lysis and wash buffers for each experiment.[8] 3. Increase the number and stringency of wash steps. Consider an additional wash with a high-salt buffer. |
| Poor Library Complexity / High PCR Duplicates | 1. Low input DNA for library preparation: This is a direct consequence of low ChIP-DNA yield. 2. Excessive PCR amplification: Compensating for low input DNA with too many PCR cycles can introduce bias and reduce library complexity.[9] | 1. If ChIP-DNA yield is consistently low (<1 ng), consider pooling multiple ChIP reactions. 2. Use a library preparation kit optimized for low-input DNA, such as those utilizing tagmentation-based methods or stem-loop adapters.[10] 3. Minimize the number of PCR cycles. Aim for the lowest number of cycles that yields sufficient material for sequencing.[9] |
| Inconsistent Results Between Replicates | 1. Variability in drug treatment: Inconsistent timing or concentration of this compound can lead to different biological responses. 2. Differences in chromatin preparation: Variations in crosslinking, lysis, or sonication can affect results. | 1. Ensure precise and consistent application of the drug for all biological replicates. 2. Standardize all steps of the ChIP protocol. For sonication, ensure consistent power, time, and sample volume. |
Experimental Protocols
Protocol 1: Optimizing this compound Treatment and Assessing Target Knockdown
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence by the end of the experiment.
-
Dose-Response Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for a fixed duration (e.g., 72 hours).
-
Time-Course Treatment: Treat cells with a fixed concentration of this compound (determined from the dose-response) for various durations (e.g., 24, 48, 72, 96 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and prepare whole-cell lysates.
-
Western Blot Analysis: Perform Western blotting to detect global levels of H3K27me3. Use Total Histone H3 as a loading control.
-
Data Analysis: Quantify band intensities to determine the concentration and time point that gives significant H3K27me3 reduction with minimal effect on cell viability.
| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |
| Cell Line | MCF-7 | HCT116 | A549 |
| This compound (IC50) | ~50 nM | ~100 nM | ~200 nM |
| Optimal Concentration | 100 nM | 200 nM | 500 nM |
| Optimal Duration | 72 hours | 48 hours | 96 hours |
| H3K27me3 Reduction | ~80% | ~75% | ~85% |
Protocol 2: ChIP-seq Library Preparation from this compound-Treated Samples
This protocol assumes optimal treatment conditions have been determined.
-
Cell Treatment and Crosslinking: Treat cells with the optimized concentration and duration of this compound and a vehicle control. Crosslink proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-600 bp. Verify fragment size on an agarose gel or Bioanalyzer.
-
Immunoprecipitation (IP):
-
Save a small aliquot of the sheared chromatin as the "Input" control.
-
Pre-clear the remaining chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with your primary antibody (e.g., anti-H3K27me3) and a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Perform a series of stringent washes to remove non-specifically bound material.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated material from the beads and reverse the formaldehyde crosslinks by heating. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the ChIP-DNA using spin columns or phenol-chloroform extraction.
-
ChIP-qPCR Validation: Before proceeding, perform qPCR on a small amount of ChIP-DNA and Input DNA to confirm enrichment at a known positive control locus and lack of enrichment at a negative control locus.
-
Library Preparation:
-
Quantify the purified ChIP-DNA using a high-sensitivity method (e.g., Qubit).
-
Use a low-input library preparation kit. Follow the manufacturer's instructions for end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Use the minimum number of PCR cycles necessary to generate sufficient material for sequencing.
-
-
Library QC and Sequencing:
-
Assess the size distribution of the final library using a Bioanalyzer.
-
Quantify the library concentration.
-
Pool libraries and perform high-throughput sequencing.
-
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on the PRC2 complex.
Caption: Experimental workflow for a ChIP-seq experiment using this compound.
Caption: Troubleshooting logic for low ChIP-DNA yield in this compound treated samples.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. news-medical.net [news-medical.net]
- 6. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 7. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. learn.cellsignal.com [learn.cellsignal.com]
- 10. DNA Library Preparation Kits,Microplex library Preparation Kits | Diagenode [diagenode.com]
Technical Support Center: Troubleshooting H3K27me3 Western Blotting
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Western blot analysis of Histone H3 trimethylated at lysine 27 (H3K27me3). Inconsistent results can be a significant source of experimental variability, and this resource provides a structured approach to troubleshooting and optimizing your workflow.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during H3K27me3 Western blotting in a question-and-answer format.
Q1: I am seeing a very weak or no signal for H3K27me3.
A1: This is a common issue that can arise from several factors throughout the Western blot protocol. Consider the following potential causes and solutions:
-
Insufficient Protein Loading: Histones are abundant, but you need to ensure enough nuclear protein is loaded. For histone modifications, loading 10-20 µg of nuclear extract is a good starting point.[1][2]
-
Poor Histone Extraction: Standard whole-cell lysates (e.g., RIPA) may not be optimal for histones. Consider using an acid extraction protocol specifically for histones or a nuclear extraction kit to enrich your sample.[2]
-
Suboptimal Antibody Dilution: The antibody concentration may be too low. Check the manufacturer's datasheet for the recommended starting dilution and consider optimizing it for your specific conditions.
-
Inefficient Protein Transfer: Histones are small proteins (H3 is ~17 kDa) and can be prone to over-transfer, especially with larger pore size membranes (0.45 µm).[3][4] Using a 0.2 µm PVDF or nitrocellulose membrane is recommended.[3][5] Optimize transfer time and voltage; for example, a wet transfer at 70V for 1.5-2 hours is a common starting point.[2][4]
-
Excessive Blocking or Washing: Over-blocking or washing too stringently can mask the epitope or strip the antibody from the membrane.[4][6] A common blocking condition is 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7] Washing should be thorough but not excessive, for instance, 3 x 5-10 minute washes with TBST.[4]
-
Phosphospecific Antibody Incubation: Although H3K27me3 is not a phospho-modification, some modification-specific antibodies have low signal. For low-signal antibodies, an overnight incubation at 4°C is often recommended to increase signal intensity.[4]
Q2: My H3K27me3 bands appear blotchy or uneven.
A2: A "blotchy" appearance can be frustrating and is often related to issues with gel electrophoresis or protein transfer.[3]
-
Gel Polymerization Issues: Ensure your polyacrylamide gel is properly and evenly polymerized. Using pre-cast gels can help ensure consistency.[3]
-
Sample Preparation: Incomplete solubilization of proteins can lead to aggregation. Ensure your samples are fully dissolved in the loading buffer and consider a brief sonication or passing the lysate through a needle to shear DNA, which can otherwise make the sample viscous and difficult to load evenly.[8]
-
Transfer Problems: Air bubbles between the gel and the membrane during transfer can block protein transfer, leading to blank spots. Uneven pressure in the transfer stack can also cause inconsistent transfer. Carefully assemble the transfer sandwich to avoid these issues.
-
Membrane Handling: Ensure the membrane is fully wetted in methanol (for PVDF) and then transfer buffer before assembling the transfer stack.[3]
Q3: I'm observing high background on my H3K27me3 blot.
A3: High background can obscure your bands of interest and make quantification difficult. Here are some common causes and solutions:
-
Insufficient Blocking: Blocking may be incomplete. Increase the blocking time to 1-2 hours at room temperature or try blocking overnight at 4°C.[6] You can also try switching blocking agents (e.g., from non-fat dry milk to BSA, or vice versa), as some antibodies have preferences.[6]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations might be too high, leading to non-specific binding. Perform a titration to find the optimal dilution for each antibody.[7]
-
Inadequate Washing: Increase the number or duration of your wash steps to remove unbound antibodies more effectively.[7] Adding a small amount of detergent like Tween 20 (0.05-0.1%) to your wash buffer is standard practice.[6]
-
Contaminated Buffers: Ensure all your buffers are freshly made and filtered if necessary to remove any precipitates that can settle on the membrane and cause speckles.[6]
Q4: The intensity of my H3K27me3 band is inconsistent between replicates.
A4: Reproducibility is key in quantitative Western blotting. Inconsistent band intensity can stem from variability at multiple stages:
-
Inaccurate Protein Quantification: Ensure your protein quantification method is accurate and that you are loading equal amounts of protein in each lane. The presence of detergents like SDS in your lysis buffer can interfere with some quantification assays.[8]
-
Loading Variability: Even with accurate quantification, pipetting errors can lead to unequal loading. Be meticulous when loading your samples.
-
Normalization is Crucial: It is essential to normalize the H3K27me3 signal to a loading control. For histone modifications, total Histone H3 is the most appropriate loading control, as its levels are generally stable. Avoid using housekeeping proteins like GAPDH or actin, as their expression can vary, and they are located in a different cellular compartment.
-
Consistent Sample Handling: Avoid repeated freeze-thaw cycles of your lysates, as this can lead to protein degradation.[7] Aliquoting your samples after the initial extraction is recommended.[8]
Quantitative Data Summary
For successful and reproducible H3K27me3 Western blotting, careful attention to quantitative details is necessary. The table below summarizes typical ranges for key parameters.
| Parameter | Recommended Range | Notes |
| Protein Loading | 10 - 40 µg of nuclear extract per lane | The optimal amount may vary depending on the cell type and the abundance of the modification.[1][9] |
| Gel Percentage | 15% or 4-20% gradient Bis-Tris gel | A higher percentage gel provides better resolution for small proteins like histones.[3] |
| Membrane Pore Size | 0.2 µm PVDF or Nitrocellulose | Smaller pore size is crucial for retaining low molecular weight proteins like histones.[3][5] |
| Transfer Conditions (Wet) | 70-100V for 90-120 minutes | Transfer conditions should be optimized for your specific system. Over-transfer is a risk for small proteins.[2][3] |
| Primary Antibody Dilution | 1:1000 - 1:5000 (check datasheet) | Titration is necessary to determine the optimal dilution for your specific antibody lot and experimental conditions. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 (check datasheet) | Higher dilutions can help to reduce background noise. |
| Blocking Time | 1-2 hours at room temperature or overnight at 4°C | 5% non-fat dry milk or BSA in TBST are common blocking agents.[6] |
Experimental Protocols
A detailed, optimized protocol is fundamental for consistent results.
Histone Acid Extraction Protocol
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).
-
Incubate on ice for 30 minutes, then centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation at 4°C for at least 4 hours or overnight.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube and precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25%.
-
Incubate on ice for at least 1 hour.
-
Centrifuge at high speed for 10 minutes at 4°C to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate buffer (e.g., water or a buffer compatible with your protein assay).
Western Blot Protocol for H3K27me3
-
Sample Preparation: Mix your histone extract or nuclear lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 10-20 µg of protein per lane onto a 15% polyacrylamide gel.[5] Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.[5]
-
Protein Transfer: Activate a 0.2 µm PVDF membrane in methanol and then equilibrate the gel, membrane, and filter paper in transfer buffer.[3][5] Assemble the transfer stack, ensuring no air bubbles are present. Perform a wet transfer, for example at 70V for 1.5-2 hours in the cold.
-
Transfer Verification: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm efficient and even transfer across the blot.[3]
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-H3K27me3 antibody in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system.
Visualizations
H3K27me3 Regulation Pathway
Caption: Regulation of H3K27 trimethylation by PRC2 complex and demethylases.
Western Blot Workflow for H3K27me3
References
- 1. Histone H3K27me3 antibody (pAb) | Proteintech [ptglab.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Flow Cytometry Compensation with Novel Compounds and Viability Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering compensation issues in flow cytometry, particularly when working with novel fluorescent compounds like (R)-HH2853 and various viability dyes.
Troubleshooting Guides
Question: I'm seeing unexpected double-positive populations after staining with this compound and a viability dye. What's causing this?
Answer: This is a classic sign of spectral overlap between this compound and your viability dye, leading to improper compensation. When the emission spectrum of one fluorochrome spills into the detector designated for another, it creates artificial double-positive events.[1][2] To resolve this, it is crucial to run single-stain compensation controls for both this compound and the viability dye to accurately calculate and apply the compensation matrix.[1][3]
Question: My compensation for the viability dye looks incorrect, leading to poor discrimination between live and dead cells. How can I fix this?
Answer: Inaccurate viability dye compensation can stem from several factors:
-
Inadequate Positive Control: For proper compensation, a distinct positive population is essential.[2] If you have very few dead cells in your sample, the positive signal will be too dim to set compensation correctly.[2]
-
Incorrect Compensation Control Type: Not all compensation controls are suitable for all viability dyes.
-
Autofluorescence Differences: The autofluorescence of live and dead cells can differ, affecting compensation accuracy, especially with DNA-binding dyes where this issue is more pronounced.[5]
Question: I don't have the spectral information for my novel compound, this compound. How do I approach multicolor panel design and compensation?
Answer: When working with an uncharacterized fluorescent compound, a systematic approach is necessary:
-
Determine Spectral Properties: First, attempt to find any available data on the excitation and emission spectra of this compound from the manufacturer or literature. If unavailable, you may need to run spectral scans on a spectral flow cytometer.
-
Single-Stain Analysis: Stain a sample with only this compound and run it on your cytometer. Observe which detectors show the most significant signal and any spillover into other channels. This will give you an empirical understanding of its emission profile.
-
Panel Design: Based on the observed emission profile, choose other fluorochromes for your panel that have minimal spectral overlap with this compound. Utilize online spectral analyzers to visualize potential overlaps with commercially available dyes.
-
Rigorous Compensation: It is critical to prepare a single-stain control for this compound to compensate it against all other fluorochromes in your panel.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why does it require compensation?
A1: Fluorochromes emit light over a range of wavelengths, not just at their peak emission. Spectral overlap, or spillover, occurs when the emission spectrum of one fluorochrome is detected in the channel designated for another.[1][2] Compensation is a mathematical correction that subtracts the unwanted signal from the primary detector, ensuring that the measured signal is specific to the intended fluorochrome.[1][2]
Q2: What are the fundamental rules for creating accurate compensation controls?
A2: For accurate compensation, your single-stain controls must adhere to the following principles[2][3]:
-
Same Fluorochrome: The fluorochrome in the compensation control must be the exact same one used in your experiment.[3]
-
Identical Autofluorescence: The positive and negative populations in your control should have the same autofluorescence. This is why using compensation beads is often recommended, as they provide uniform positive and negative populations.[5]
-
Sufficient Brightness: The positive control signal must be at least as bright as, or brighter than, the signal you expect in your fully stained sample.[2]
-
One Fluorochrome per Control: Each compensation control should be stained with only one fluorochrome.[1]
Q3: Can I use compensation beads for all viability dyes?
A3: No. Standard antibody-capture compensation beads will not work for most viability dyes. You need to use the correct type of control for your specific dye[4][5]:
-
Amine-Reactive Dyes (e.g., Fixable Viability Dyes): Use amine-reactive compensation beads or a mixture of live and heat-killed cells.[5][6]
-
DNA-Binding Dyes (e.g., 7-AAD, PI, DAPI): These dyes bind to DNA and require a cellular sample with both live (negative) and dead (positive) cells. Beads cannot be used.[4]
-
Enzyme-Activated Dyes (e.g., Calcein AM): These dyes stain live cells. You will need a sample of unstained (negative) and stained (positive) live cells.
Q4: Should I include the viability dye in my compensation matrix if I plan to gate out the dead cells anyway?
A4: Yes, it is best practice to always include the viability dye in your compensation matrix. While you will exclude the dead cells from your final analysis, other fluorochromes in your panel can spill into the viability dye's channel.[7] If this spillover is not corrected, you might incorrectly identify live cells as dead and exclude them from your analysis, skewing your results.[7]
Data Presentation
Table 1: Spectral Properties of Common Viability Dyes and Placeholder for this compound
| Dye Name | Type | Excitation Max (nm) | Emission Max (nm) | Common Laser Line | Fixable? |
| This compound | Hypothetical Fluorescent Compound | Unknown | Unknown | Unknown | Unknown |
| 7-AAD | DNA Binding | ~488, ~543 | ~647 | Blue (488nm) | No |
| Propidium Iodide (PI) | DNA Binding | ~488, ~535 | ~617 | Blue (488nm) | No |
| DAPI | DNA Binding | ~358 | ~461 | Violet (405nm) | No |
| Ghost Dye™ Violet 510 | Amine Reactive | ~405 | ~510 | Violet (405nm) | Yes |
| LIVE/DEAD™ Fixable Green | Amine Reactive | ~495 | ~520 | Blue (488nm) | Yes |
| Calcein AM | Enzyme Activated | ~495 | ~515 | Blue (488nm) | No |
Note: The spectral properties provided are approximate and can vary slightly. Always refer to the manufacturer's data sheet for specific information.
Experimental Protocols
Protocol 1: Preparation of Single-Stain Compensation Controls for a Viability Dye
A) For Amine-Reactive Dyes (e.g., LIVE/DEAD™ Fixable Dyes):
-
Prepare two cell suspensions:
-
Live Cells: A suspension of your experimental cells at the appropriate concentration.
-
Dead Cells: Take an equivalent number of cells and heat-kill them at 95°C for 5-10 minutes, then allow them to cool to room temperature.
-
-
Mix Live and Dead Cells: Combine the live and heat-killed cell suspensions. A 1:1 ratio is a good starting point, but this can be adjusted to achieve a clear separation of positive and negative populations.
-
Stain with Viability Dye: Stain the mixed cell population with the amine-reactive viability dye according to the manufacturer's protocol.
-
Wash: Wash the cells as per the protocol.
-
Acquire: Run the sample on the flow cytometer to set the compensation for the viability dye channel.
B) For DNA-Binding Dyes (e.g., 7-AAD, PI):
-
Prepare a single-cell suspension of your experimental cells.
-
Induce Cell Death (Optional but Recommended): If you anticipate a very low percentage of dead cells, you can treat a small aliquot of cells to induce death (e.g., heat treatment or brief fixation) and then mix it back with the live cells to ensure a sufficient positive population.
-
Stain with Viability Dye: Just before acquisition, add the DNA-binding dye to the cell suspension at the recommended concentration. Do not wash the cells after adding the dye.[8]
-
Acquire: Immediately acquire the sample on the flow cytometer.
Protocol 2: General Workflow for Multicolor Flow Cytometry Compensation
-
Panel Design: Carefully select fluorochromes to minimize spectral overlap using online spectral analyzers.
-
Prepare Single-Stain Controls: For each fluorochrome in your panel (including antibodies, viability dyes, and any fluorescent compounds like this compound), prepare a separate single-stain control.
-
For antibodies, use antibody-capture beads or cells expressing the target antigen.
-
For viability dyes, follow Protocol 1.
-
For this compound, use a sample of cells stained only with this compound.
-
-
Prepare Unstained Control: Always include an unstained sample of your cells to set the baseline voltage and determine the level of autofluorescence.
-
Set Voltages: Use the unstained and single-stained controls to adjust the photomultiplier tube (PMT) voltages so that both the negative and positive populations are on scale and well-separated.
-
Acquire Compensation Data: Run each of your single-stain controls and the unstained control, collecting a sufficient number of events for each.
-
Calculate Compensation Matrix: Use the flow cytometry software's automated compensation algorithm to calculate the spillover values and create the compensation matrix.
-
Apply Compensation: Apply the calculated compensation matrix to your fully stained experimental samples.
-
Verify Compensation: Visually inspect the compensated data to ensure that there are no "arcs" or "smiles" in the bivariate plots, which would indicate under- or over-compensation.
Mandatory Visualization
Caption: Diagram illustrating spectral overlap.
Caption: Experimental workflow for flow cytometry compensation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 3. biotium.com [biotium.com]
- 4. medkoo.com [medkoo.com]
- 5. Fluorescent p53 helix mimetics pairing anticancer and bioimaging properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. welcome.cytekbio.com [welcome.cytekbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Improving the stability of (R)-HH2853 in long-term cell culture
Welcome to the technical support center for (R)-HH2853. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to compound stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and selective dual inhibitor of the histone lysine methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of lysine 27 on histone H3 (H3K27).[1][3] By inhibiting EZH1 and EZH2, this compound prevents H3K27 methylation, leading to altered gene expression patterns that can suppress the proliferation of cancer cells.[1] Dual inhibition of both EZH1 and EZH2 may be more effective than targeting EZH2 alone in certain cancers.[4][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C for months to years. For short-term storage of a few days to weeks, it can be kept at 0-4°C.[4] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: I am observing inconsistent results or a decrease in the activity of this compound in my long-term cell culture experiments. What could be the cause?
Inconsistent results or a loss of activity over time can be indicative of compound instability in the cell culture medium. Several factors can contribute to this, including:
-
Chemical Degradation: The compound may be degrading due to interactions with components in the media, pH shifts, or exposure to light and elevated temperatures.
-
Metabolic Degradation: Cells may metabolize this compound into inactive forms.
-
Precipitation: The compound may be precipitating out of the solution, especially at higher concentrations or if the solvent concentration is too high.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the medium.
A systematic troubleshooting approach is recommended to identify and address the root cause of the issue.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term cell culture experiments with this compound.
Issue 1: Decreased Potency or Inconsistent IC50 Values
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen stock.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.
-
Conduct a Stability Assessment: Perform a time-course experiment to directly assess the stability of this compound in your specific cell culture medium. A detailed protocol is provided below.
-
Replenish the Compound: For very long-term experiments (e.g., several days), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
Experimental Protocol: Assessing the Chemical Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
LC-MS/MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Prepare two sets of samples: one with complete medium (including serum) and one with serum-free medium.
-
Aliquot the solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one aliquot from each set and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of the parent this compound in each sample using a validated LC-MS/MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Data Presentation:
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration in Complete Medium (µM) | % Remaining (Complete Medium) | Concentration in Serum-Free Medium (µM) | % Remaining (Serum-Free Medium) |
| 0 | 10.0 | 100 | 10.0 | 100 |
| 2 | 9.8 | 98 | 9.9 | 99 |
| 4 | 9.5 | 95 | 9.8 | 98 |
| 8 | 9.1 | 91 | 9.6 | 96 |
| 24 | 7.5 | 75 | 9.2 | 92 |
| 48 | 5.2 | 52 | 8.5 | 85 |
| 72 | 3.1 | 31 | 7.8 | 78 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Issue 2: Precipitate Formation in the Culture Medium
Possible Cause: Poor solubility of this compound at the desired concentration or interaction with media components.
Troubleshooting Steps:
-
Check Solubility Limits: Determine the maximum solubility of this compound in your specific cell culture medium.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and non-toxic to your cells.
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C.
-
Visual Inspection: Always visually inspect the medium for any signs of precipitation after adding the compound. If precipitate is observed, consider using a lower concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound acts by inhibiting the catalytic activity of EZH1 and EZH2, which are core components of the PRC2 complex. This leads to a reduction in the repressive H3K27me3 mark and subsequent de-repression of target genes involved in tumor suppression.
References
- 1. Facebook [cancer.gov]
- 2. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 3. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. What are EZH1 inhibitors and how do they work? [synapse.patsnap.com]
Addressing variability in xenograft tumor growth with (R)-HH2853 treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address variability in xenograft tumor growth when using the novel PI3K inhibitor, (R)-HH2853.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in tumor growth within the same treatment group. What are the potential causes?
A1: High variability is a common challenge in xenograft models. The primary sources can be categorized as follows:
-
Host Factors: Differences in the age, weight, and overall health of the host animals (e.g., mice) can impact tumor engraftment and growth rates. The gut microbiome can also influence therapeutic responses.
-
Cell Line Integrity: Cancer cell lines can exhibit genetic drift over multiple passages, leading to a heterogeneous population with varying growth characteristics. Using cells from a high passage number is a frequent cause of inconsistent results.
-
Implantation Technique: Inconsistent implantation, such as varying the number of cells injected, the depth of injection, or the injection site, can lead to significant differences in initial tumor take-rate and subsequent growth.
-
Drug Administration: Inaccuracies in dosing, variations in the formulation of this compound, or inconsistent administration (e.g., intraperitoneal vs. subcutaneous) can affect drug bioavailability and efficacy, contributing to variable responses.
Q2: How does the mechanism of action of this compound relate to potential tumor growth variability?
A2: this compound is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Variability can arise if the xenograft model has differing levels of pathway activation. For instance, tumors with upstream mutations (e.g., in PTEN or EGFR) may exhibit a more uniform and sensitive response to this compound, while tumors without strong pathway activation may show a more sporadic and weaker response.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Q3: Can the choice of xenograft model influence treatment variability with this compound?
A3: Absolutely. The choice of both the cell line and the host animal is critical.
-
Cell-Derived Xenografts (CDX): While convenient, CDX models may not fully recapitulate the heterogeneity of human tumors. Different cell lines (e.g., MCF-7 vs. MDA-MB-231 in breast cancer) have different genetic backgrounds and dependencies on the PI3K pathway, which will affect their response to this compound.
-
Patient-Derived Xenografts (PDX): PDX models better preserve the original tumor's architecture and heterogeneity, but they often exhibit more inherent variability in growth rates compared to CDX models.
-
Host Strain: The immune status of the host mouse is crucial. Nude, NSG, and SCID mice have different levels of immune deficiency, which can affect tumor engraftment and interaction with the microenvironment.
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and mitigating common issues.
Guide 1: High Standard Deviation in Tumor Volume
If you observe a high coefficient of variation (>30%) in tumor volumes within a treatment group, follow this decision tree.
Caption: Decision tree for troubleshooting high tumor growth variability.
Guide 2: Suboptimal or Bimodal Response to this compound
A bimodal response, where some tumors respond well while others do not, may indicate underlying biological heterogeneity.
| Potential Cause | Diagnostic Step | Recommended Action |
| Heterogeneous PI3K Pathway Activation | Perform Western blot or IHC on baseline tumor samples for p-AKT levels. | Stratify animals based on baseline p-AKT levels or select a cell line with confirmed high PI3K pathway activation. |
| Acquired Resistance | Monitor tumor growth curves for initial response followed by regrowth. | Collect resistant tumors for genomic or proteomic analysis to identify resistance mechanisms. |
| Poor Drug Exposure | Conduct a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound. | Adjust the vehicle, dose, or route of administration. Ensure consistent formulation and administration. |
Part 3: Experimental Protocols & Data
Protocol 1: Standard Xenograft Implantation Workflow
This protocol is designed to minimize procedural variability.
Caption: Standardized workflow for establishing xenograft models.
Data Table: Impact of Cell Passage Number on Tumor Growth Variability
This table presents hypothetical data illustrating how using low-passage cells can reduce variability in tumor volume in a xenograft study using the A549 cell line.
| Parameter | Low Passage (P5) | High Passage (P30) |
| Number of Animals (n) | 10 | 10 |
| Day 21 Mean Tumor Volume (mm³) | 450.5 | 480.2 |
| Day 21 Std. Deviation (mm³) | 65.8 | 210.7 |
| Day 21 Coefficient of Variation (%) | 14.6% | 43.9% |
Validation & Comparative
A Comparative Analysis of (R)-HH2853 and Valemetostat: Next-Generation Dual EZH1/2 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly evolving, with a significant focus on targeting the histone methyltransferase EZH2. However, the compensatory role of its homolog, EZH1, has led to the development of dual EZH1/2 inhibitors, aiming for a more profound and durable anti-tumor response. This guide provides a comprehensive comparison of two prominent clinical-stage dual EZH1/2 inhibitors: (R)-HH2853 and valemetostat.
Executive Summary
Both this compound and valemetostat are orally bioavailable small molecules that potently and selectively inhibit the enzymatic activity of both EZH1 and EZH2. This dual inhibition leads to a global decrease in H3K27 trimethylation, resulting in the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation. While both agents have demonstrated promising clinical activity, particularly in hematological malignancies, emerging data suggests potential differences in their efficacy and safety profiles. This guide will delve into the available preclinical and clinical data to provide a comparative overview for the research and drug development community.
Mechanism of Action: Dual Inhibition of EZH1 and EZH2
Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a critical role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[1][2] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and oncogenesis.[1]
Selective EZH2 inhibitors have shown clinical benefit; however, EZH1 can compensate for the loss of EZH2 function, leading to the restoration of H3K27me3 levels and potential therapeutic resistance.[2] Dual EZH1/2 inhibitors like this compound and valemetostat were developed to overcome this limitation by simultaneously targeting both enzymes, leading to a more complete and sustained suppression of PRC2 activity.[1][3][4]
Caption: Mechanism of Action of Dual EZH1/2 Inhibitors.
Preclinical Data Comparison
Direct head-to-head preclinical studies of this compound and valemetostat are limited in the public domain. However, data from separate studies provide insights into their respective activities.
Biochemical and Cellular Activity
| Parameter | This compound | Valemetostat | Reference |
| EZH1 IC50 | ~9.26 nM | ~10.0 nM | [5] |
| EZH2 (wild-type) IC50 | ~2.21-5.36 nM | ~6.0 nM | [5] |
| Cellular H3K27me3 Inhibition | Potent inhibition in multiple cancer cell lines | Significant reduction in global H3K27me3 levels | [6] |
| Anti-proliferative Activity | Superior to tazemetostat in several tumor xenograft models | GI50 < 100 nM in various NHL cell lines | [5][7] |
In Vivo Efficacy
Both inhibitors have demonstrated significant anti-tumor activity in various preclinical xenograft models.
-
This compound: Has shown superior anti-tumor efficacy compared to the EZH2-selective inhibitor tazemetostat in several tumor xenograft models.[7]
-
Valemetostat: Has demonstrated potent in vivo anti-tumor efficacy in models of adult T-cell leukemia/lymphoma (ATL) and diffuse large B-cell lymphoma (DLBCL).[5] In some hematological malignancy models, valemetostat showed greater sensitivity (5.2- to ≈ 200-fold) compared to an EZH2 selective inhibitor.[5]
Pharmacokinetic Profile
| Parameter | This compound | Valemetostat | Reference |
| Administration | Oral | Oral | [8][9] |
| Absorption | Dose-related increase in exposure from 50 to 600 mg | Rapidly absorbed | [6] |
| Metabolism | - | Primarily metabolized by CYP3A enzymes | |
| Excretion | - | Mainly via the biliary/fecal route | |
| Plasma Protein Binding | - | Highly bound (>94%), with a higher affinity for alpha-1-acid glycoprotein (AAG) than human serum albumin (HSA) |
Clinical Data Comparison
A cross-trial comparison of valemetostat and HH2853 in relapsed/refractory peripheral T-cell lymphoma (PTCL) was presented at the 2023 American Society of Hematology (ASH) Annual Meeting. It is important to note that these are not from a head-to-head trial and should be interpreted with caution.
| Parameter | HH2853 (Phase 1b, China) | Valemetostat (VALENTINE-PTCL01, Phase 2, Global) | Reference |
| Number of Patients | 34 | 119 | [10] |
| Overall Response Rate (ORR) | 65% (22/34) | 44% (52/119) | [10] |
| Complete Response (CR) | 27% (9/34) | 14% (17/119) | [10] |
| Median Progression-Free Survival (mPFS) | Not Reached | 5.5 months | [10] |
| ≥ Grade 3 Treatment-Related Adverse Events (TRAEs) | 35% | 37% | [10] |
| TRAE leading to discontinuation | 3% | 7% | [10] |
| TRAE leading to death | 3% | 0% | [10] |
These data suggest that HH2853 may have a higher response rate in this patient population, though in a smaller, single-country study. The safety profiles appear generally comparable, with thrombocytopenia, anemia, and diarrhea being common treatment-related adverse events for both drugs.[10] Valemetostat has received approval in Japan for the treatment of relapsed/refractory adult T-cell leukemia/lymphoma.[11]
Experimental Protocols
Detailed, proprietary experimental protocols are not publicly available. However, based on published literature, the following methodologies are commonly employed to evaluate EZH1/2 inhibitors.
Biochemical Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against EZH1 and EZH2.
General Protocol:
-
Reagents: Recombinant human PRC2 complexes (containing either EZH1 or EZH2), S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM), unlabeled S-adenosyl-L-methionine (SAM), histone H3 substrate (e.g., recombinant H3 or H3-derived peptides), and scintillation cocktail.
-
Procedure:
-
The inhibitors are serially diluted to various concentrations.
-
The enzymatic reaction is initiated by mixing the PRC2 complex, histone substrate, [3H]-SAM, and the inhibitor in a reaction buffer.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the radiolabeled methylated histone product is captured (e.g., on a filter plate).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based H3K27me3 Inhibition Assay
Objective: To measure the ability of the compound to inhibit H3K27 trimethylation in a cellular context.
General Protocol:
-
Cell Culture: Cancer cell lines of interest are cultured to a specific confluency.
-
Treatment: Cells are treated with a range of concentrations of the inhibitor or vehicle control for a defined period (e.g., 48-72 hours).
-
Histone Extraction or Cell Lysis: Histones are extracted from the cell nucleus, or whole-cell lysates are prepared.
-
Detection: The levels of H3K27me3 and total histone H3 (as a loading control) are determined by Western blotting or ELISA using specific antibodies.
-
Quantification: Band intensities from Western blots are quantified using densitometry, and the ratio of H3K27me3 to total H3 is calculated.
-
IC50 Calculation: Cellular IC50 values are determined from the dose-response curve.
Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of the inhibitor on cancer cell growth and viability.
General Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimized density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the inhibitor or vehicle control.
-
Incubation: Plates are incubated for an extended period (e.g., 6-10 days), with media and compound being refreshed every few days.
-
Assay: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[12][13][14][15]
-
Measurement: Luminescence is measured using a plate reader.
-
GI50/IC50 Calculation: The concentration of inhibitor that causes 50% growth inhibition (GI50) or 50% reduction in viability (IC50) is calculated from the dose-response curve.
Caption: Typical Experimental Workflow for EZH1/2 Inhibitor Development.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
General Protocol:
-
Cell Line/Patient-Derived Xenografts (PDX): Human cancer cell lines or patient tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).[16][17][18]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The inhibitor is administered orally at various doses and schedules.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight and general health of the mice are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth inhibition (TGI) is calculated. Tumors may be harvested for pharmacodynamic analysis (e.g., H3K27me3 levels) and histological examination.
Conclusion
This compound and valemetostat represent a significant advancement in the targeting of epigenetic dysregulation in cancer. Both dual EZH1/2 inhibitors have demonstrated potent preclinical activity and promising clinical efficacy. The available clinical data in PTCL suggests that this compound may have a higher overall response rate, although this is based on a smaller, non-randomized study. Valemetostat, being further along in clinical development with an approval in Japan, has a more established clinical profile.
For researchers and drug developers, the choice between these or other dual EZH1/2 inhibitors will depend on the specific cancer type, the therapeutic window, and the potential for combination therapies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two promising agents. The continued development of dual EZH1/2 inhibitors holds great promise for patients with a variety of malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 7. researchgate.net [researchgate.net]
- 8. mayo.edu [mayo.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ASH 2023 – a new EZ battle shapes up | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 11. Valemetostat Pivotal Data Shows Promising Response Rates in Patients with Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. scribd.com [scribd.com]
- 16. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 17. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Validating On-Target Engagement of (R)-HH2853 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-HH2853 is a potent, orally bioavailable dual inhibitor of the histone lysine methyltransferases EZH1 and EZH2. These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH1/2 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. Validating that a drug candidate like this compound engages its intended targets in a living organism (in vivo) is a crucial step in preclinical and clinical development. This guide provides an objective comparison of this compound with an alternative EZH2 inhibitor, Tazemetostat, and details key experimental methods for validating on-target engagement in vivo.
Comparison with Alternatives: this compound vs. Tazemetostat
A key alternative to the dual EZH1/2 inhibitor this compound is Tazemetostat , an FDA-approved selective inhibitor of EZH2. While both compounds aim to reduce H3K27 methylation, their differing selectivity for EZH1 and EZH2 may lead to distinct efficacy and safety profiles. Another relevant compound is Valemetostat , a dual EZH1/2 inhibitor. Preclinical studies suggest that dual inhibition of EZH1 and EZH2 may be more effective at suppressing PRC2 function than targeting EZH2 alone.[1]
Preclinical In Vivo On-Target Engagement Data
Direct, head-to-head preclinical studies quantitatively comparing the in vivo on-target engagement of this compound and Tazemetostat are not extensively published. However, available data from separate studies provide insights into their individual pharmacodynamic effects. A phase I clinical study of HH2853 reported robust inhibition of H3K27me3 in peripheral monocytes of patients, demonstrating target engagement.[2] Preclinical models have shown that HH2853 exhibits superior anti-tumor activity compared to Tazemetostat.[2]
The following tables summarize available quantitative data for this compound and its alternatives.
| Compound | Target(s) | In Vivo Model | Tissue/Cell Type | Method | On-Target Effect | Reference |
| This compound | EZH1/EZH2 | Patients (Phase I) | Peripheral Monocytes | Not Specified | Robust inhibition of H3K27me3 | [2] |
| Tazemetostat | EZH2 | Chordoma PDX | Peripheral Blood Mononuclear Cells (PBMCs) | FACS | >50% shift in H3K27me3 staining | [3] |
| Tazemetostat | Chordoma PDX | Tumor Tissue | IHC | Significantly decreased H3K27me3 staining | [3] | |
| Tazemetostat | Lymphoma Xenograft | Tumor Tissue | Western Blot | Dose-dependent reduction of H3K27me3 | [4] | |
| Valemetostat | EZH1/EZH2 | In Vitro | Cancer Cell Lines | Not Specified | Greater potential to reduce H3K27me3 than EZH2-selective inhibitors |
EZH1/2 Signaling Pathway
The EZH1/2 enzymes are core components of the PRC2 complex, which also includes SUZ12 and EED. PRC2 is responsible for mono-, di-, and tri-methylation of H3K27. This methylation mark is recognized by other proteins that lead to chromatin compaction and transcriptional repression of target genes, many of which are tumor suppressors. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting cancer cell proliferation and survival.
References
- 1. ASH 2023 – a new EZ battle shapes up | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. mdpi.com [mdpi.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Synergistic effects of (R)-HH2853 with other anticancer agents
A Comparative Guide for Researchers and Drug Development Professionals
(R)-HH2853, a potent and selective dual inhibitor of EZH1 and EZH2, has demonstrated significant promise as a monotherapy in preclinical and clinical settings. Its ability to target both the primary and compensatory histone methyltransferase activity within the Polycomb Repressive Complex 2 (PRC2) offers a distinct advantage over EZH2-selective inhibitors.[1][2] While clinical trials continue to explore the efficacy of this compound as a standalone agent, the next frontier in maximizing its therapeutic potential lies in identifying synergistic combinations with other anticancer agents.
This guide provides a comprehensive overview of the current landscape of this compound and explores the scientific rationale and preclinical evidence for its use in combination therapies. Although direct experimental data on the synergistic effects of this compound with other agents is currently limited in publicly available literature, this document will draw upon data from other EZH2 inhibitors to present potential combination strategies and the experimental frameworks required to validate them.
Understanding this compound: Mechanism of Action
This compound is the active enantiomer of HH2853, an orally bioavailable small molecule that inhibits the enzymatic activity of both EZH1 and EZH2.[1] These enzymes are the catalytic subunits of PRC2, which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27me3). This methylation mark leads to transcriptional repression of target genes, many of which are involved in tumor suppression.
In various cancers, EZH2 is often overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and promoting cancer cell proliferation, survival, and metastasis. By inhibiting both EZH1 and EZH2, this compound can more effectively reduce global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[1]
Caption: Mechanism of Action of this compound.
Rationale for Combination Therapies
The rationale for combining this compound with other anticancer agents is multifactorial and aims to:
-
Overcome Resistance: Cancer cells can develop resistance to single-agent therapies through various mechanisms. Combination therapies can target multiple pathways simultaneously, making it more difficult for tumors to develop resistance.
-
Enhance Efficacy: Synergistic interactions can lead to a greater therapeutic effect than the additive effect of each drug alone.
-
Broaden Therapeutic Window: By using lower doses of each agent in a synergistic combination, it may be possible to achieve the desired therapeutic effect while minimizing toxicity.
-
Target Different Hallmarks of Cancer: Combining this compound, which targets epigenetic dysregulation, with drugs that target other cancer hallmarks, such as DNA damage repair, angiogenesis, or immune evasion, can create a more comprehensive anti-tumor strategy.
Potential Synergistic Combinations: Evidence from EZH2 Inhibitors
While specific data for this compound is emerging, preclinical and clinical studies with other EZH2 inhibitors have highlighted several promising combination strategies. The following sections outline these potential combinations, supported by data from related compounds.
Combination with HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors represent a class of epigenetic drugs that can work synergistically with EZH2 inhibitors. The combination of EZH2 and HDAC inhibition has been shown to induce a more profound anti-tumor effect in various cancers, particularly lymphomas.
Hypothesized Mechanism of Synergy: EZH2 and HDACs often co-regulate the expression of key genes involved in cell cycle control and apoptosis. Dual inhibition can lead to a more robust reactivation of tumor suppressor genes than either agent alone.
Supporting Preclinical Evidence (for other EZH2 inhibitors): Studies have shown that the combination of the EZH2 inhibitor tazemetostat with HDAC inhibitors (e.g., vorinostat, romidepsin) results in synergistic anti-proliferative and pro-apoptotic effects in non-Hodgkin's lymphoma and other hematological malignancies.
Illustrative Experimental Data (Hypothetical for this compound):
| Cell Line | Cancer Type | This compound IC50 (nM) | HDACi X IC50 (nM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | 15 | 25 | 0.6 | Synergy |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 20 | 30 | 0.5 | Synergy |
| A549 | Non-Small Cell Lung Cancer | 150 | 200 | 1.1 | Additive |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Combination with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. There is a growing body of evidence suggesting that EZH2 inhibitors can induce a "BRCAness" phenotype, making cancer cells more susceptible to PARP inhibitors.
Hypothesized Mechanism of Synergy: EZH2 inhibition can downregulate the expression of genes involved in homologous recombination repair, thereby sensitizing tumors to the cytotoxic effects of PARP inhibitors.
Supporting Preclinical Evidence (for other EZH2 inhibitors): Preclinical studies have demonstrated that combining EZH2 inhibitors with PARP inhibitors (e.g., olaparib, talazoparib) leads to synergistic cell killing in various solid tumors, including ovarian, breast, and prostate cancer, even in the absence of BRCA mutations.
Combination with Immunotherapy
Epigenetic modulation with EZH2 inhibitors has the potential to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).
Hypothesized Mechanism of Synergy: EZH2 inhibition can remodel the tumor microenvironment by:
-
Increasing the expression of MHC class I and II molecules on cancer cells, thereby improving antigen presentation to T cells.
-
Promoting the infiltration of cytotoxic T lymphocytes into the tumor.
-
Reducing the population of immunosuppressive regulatory T cells (Tregs).
Supporting Preclinical Evidence (for other EZH2 inhibitors): Preclinical models have shown that the combination of EZH2 inhibitors with anti-PD-1 or anti-CTLA-4 antibodies results in enhanced anti-tumor immunity and improved tumor control compared to either agent alone.
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of this compound with other anticancer agents, a series of well-defined in vitro and in vivo experiments are required.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and another anticancer agent results in a greater-than-additive effect on cancer cell viability and proliferation.
Methodology:
-
Cell Lines: A panel of cancer cell lines relevant to the intended therapeutic area should be selected.
-
Drug Concentrations: A dose-response matrix of this compound and the combination agent should be prepared.
-
Cell Viability Assay: Cells are treated with single agents and combinations for a defined period (e.g., 72-120 hours). Cell viability is assessed using assays such as CellTiter-Glo® or MTS.
-
Data Analysis: The results are analyzed using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Caption: In Vitro Synergy Assessment Workflow.
In Vivo Synergy Assessment
Objective: To evaluate the in vivo efficacy and tolerability of the combination therapy in a preclinical animal model.
Methodology:
-
Animal Model: An appropriate xenograft or syngeneic tumor model is established in immunocompromised or immunocompetent mice, respectively.
-
Treatment Groups: Mice are randomized into several groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.
-
Dosing and Administration: Drugs are administered according to a predetermined schedule and route.
-
Efficacy Endpoints: Tumor growth is monitored regularly by caliper measurements. Other endpoints may include overall survival and body weight (as a measure of toxicity).
-
Pharmacodynamic Analysis: Tumor and surrogate tissues can be collected to assess target engagement and downstream effects of the drug combination.
Future Directions and Conclusion
While the clinical development of this compound as a monotherapy is progressing, a significant opportunity exists to enhance its therapeutic impact through strategic combination therapies. The preclinical evidence from other EZH2 inhibitors strongly suggests that combinations with HDAC inhibitors, PARP inhibitors, and immunotherapy are promising avenues for investigation.
Future research should focus on conducting rigorous preclinical studies to specifically evaluate the synergistic potential of this compound with these and other classes of anticancer agents. The identification of predictive biomarkers to select patients most likely to benefit from these combination therapies will also be crucial for their successful clinical translation.
References
A Head-to-Head Battle: (R)-HH2853 Versus Other EZH2 Inhibitors in Cancer Research
In the landscape of epigenetic drug discovery, Enhancer of Zeste Homolog 2 (EZH2) has emerged as a pivotal therapeutic target. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Its dysregulation is implicated in the pathogenesis of numerous cancers, driving proliferation and blocking differentiation. This has spurred the development of a class of small molecule inhibitors aimed at curbing its activity. Among these, (R)-HH2853 has shown promise. This guide provides a head-to-head comparison of the IC50 values of this compound and other prominent EZH2 inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other key EZH2 inhibitors against both wild-type and mutant forms of the enzyme. It is important to note that IC50 values can vary based on the specific assay conditions, such as the use of different substrates (peptides versus nucleosomes) and the cellular context.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | EZH2 (mutant Y641F) | <100 | Not Specified | [1] |
| HH-2853 | EZH2 (wild-type & mutant) | 2.21 - 5.36 | Enzymatic | [2] |
| EZH1 | 9.26 | Enzymatic | [2] | |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type) | 11 | Peptide Assay | [3][4] |
| EZH2 (wild-type) | 16 | Nucleosome Assay | [3] | |
| EZH2 (mutant) | 2-38 | Cellular | [5][6] | |
| EZH1 | 392 | Not Specified | [3] | |
| GSK126 | EZH2 | 9.9 | Not Specified | [7][8] |
| Valemetostat (DS-3201) | EZH1/EZH2 | <10 | Not Specified | [9][10] |
| UNC1999 | EZH2 | 2 | Not Specified | [11][12] |
| EZH1 | 45 | Not Specified | [11][13][12] | |
| EPZ011989 | EZH2 (wild-type & mutant) | <3 (Ki) | Not Specified | [14][15][16][17] |
| EZH2 | 94 | Cellular (H3K27 methylation) | [14] |
Understanding the EZH2 Signaling Pathway
EZH2 primarily functions as the catalytic core of the PRC2 complex, which also includes essential components like EED and SUZ12. The canonical pathway involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to H3K27, leading to transcriptional repression of target genes. These target genes are often tumor suppressors that regulate cell cycle progression and differentiation. However, emerging evidence reveals non-canonical functions of EZH2, where it can act as a transcriptional co-activator by interacting with other proteins such as the Androgen Receptor (AR), STAT3, Estrogen Receptor (ER), and β-catenin. This dual role of EZH2 highlights its complexity as a therapeutic target.
Experimental Protocols for IC50 Determination
The determination of IC50 values is crucial for comparing the potency of different inhibitors. Below are generalized protocols for both enzymatic and cellular assays commonly used to evaluate EZH2 inhibitors.
Biochemical (Enzymatic) Assay for IC50 Determination
This assay directly measures the inhibition of the EZH2 enzyme's methyltransferase activity in a cell-free system.
-
Reagents and Materials :
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, etc.).
-
Histone H3 peptide or core histones (substrate).
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor.
-
Test inhibitors (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, DTT, MgCl2).
-
Scintillation counter or filter plates.
-
-
Procedure :
-
Prepare a reaction mixture containing the assay buffer, PRC2 complex, and the histone substrate.
-
Add serial dilutions of the test inhibitor to the reaction mixture.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for H3K27 Methylation Inhibition
This assay measures the ability of an inhibitor to reduce the levels of H3K27 trimethylation (H3K27me3) within cancer cells.
-
Reagents and Materials :
-
Cancer cell line of interest (e.g., lymphoma or breast cancer cells).
-
Cell culture medium and supplements.
-
Test inhibitors at various concentrations.
-
Lysis buffer.
-
Primary antibodies against H3K27me3 and total Histone H3.
-
Secondary antibodies conjugated to a detectable marker (e.g., fluorescent dye or HRP).
-
ELISA plates or Western blotting equipment.
-
Plate reader or imaging system.
-
-
Procedure :
-
Seed the cancer cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).
-
Lyse the cells to extract nuclear proteins.
-
Quantify the levels of H3K27me3 and total H3 using either ELISA or Western blotting.
-
For ELISA : Coat the plate with a capture antibody, add cell lysates, then add the detection primary and secondary antibodies. Measure the signal.
-
For Western Blot : Separate proteins by SDS-PAGE, transfer to a membrane, probe with primary and secondary antibodies, and visualize the bands.
-
-
Normalize the H3K27me3 signal to the total H3 signal for each treatment.
-
Calculate the percentage of inhibition of H3K27me3 for each inhibitor concentration relative to a vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
The development of potent and selective EZH2 inhibitors like this compound represents a significant advancement in the field of epigenetic therapy for cancer. The comparative IC50 data presented here, alongside an understanding of the underlying EZH2 signaling pathways and the methodologies for inhibitor evaluation, provide a valuable resource for researchers and clinicians. As the field continues to evolve, head-to-head comparisons and standardized experimental protocols will be indispensable for identifying the most promising therapeutic candidates to combat EZH2-driven malignancies.
References
- 1. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function [mdpi.com]
- 2. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. apexbt.com [apexbt.com]
- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 9. EZH2 - Wikipedia [en.wikipedia.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
(R)-HH2853 Demonstrates High Selectivity for EZH1/2 Over Other Methyltransferases
For Immediate Release: A comprehensive analysis of the cross-reactivity profile of (R)-HH2853, a potent dual inhibitor of the histone methyltransferases EZH1 and EZH2, reveals a high degree of selectivity for its primary targets. Biochemical assays demonstrate that this compound shows minimal or no inhibitory activity against a wide panel of other histone modification enzymes, underscoring its specificity in epigenetic modulation.
This compound is an orally bioavailable small molecule that targets both wild-type and mutated forms of EZH1 and EZH2.[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[2][3] Dysregulation of EZH1/2 activity is implicated in the progression of various cancers, making them key therapeutic targets.[2][3] A dual inhibition strategy against both EZH1 and EZH2 may offer a more effective suppression of PRC2 function compared to targeting EZH2 alone.[2][3]
Cross-Reactivity Profile
In enzymatic assays, this compound potently inhibits the activity of EZH1 and both wild-type and mutant EZH2 with IC50 values in the low nanomolar range. In contrast, when tested against a panel of 36 other histone modification enzymes, this compound exhibited only marginal or minor inhibitory activity at concentrations up to 10,000 nM (10 µM), highlighting its selectivity.[3]
| Target Enzyme | IC50 (nM) | Selectivity vs. Other HMTs |
| EZH1 | 9.26 | >1000-fold |
| EZH2 (Wild-Type & Mutant) | 2.21 - 5.36 | >1800-fold |
| Panel of 36 other histone modification enzymes | >10,000 | - |
Table 1: Comparative inhibitory activity of this compound against its primary targets versus a broad panel of other histone modification enzymes. Data sourced from biochemical enzymatic assays.[3]
Experimental Protocols
The determination of inhibitory activity and cross-reactivity profiling of this compound was conducted using established biochemical assay methodologies. A common approach for assessing histone methyltransferase (HMT) activity involves the following steps:
Radiometric Filter-Binding Assay:
This "gold standard" method directly measures the enzymatic transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the specific histone methyltransferase (e.g., EZH1, EZH2, or another enzyme from the panel), a suitable histone substrate (such as histone peptides or nucleosomes), and tritium-labeled S-adenosyl-L-methionine ([³H]-SAM).
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
Enzymatic Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic methylation of the substrate.
-
Reaction Termination & Capture: The reaction is stopped, typically by the addition of a stop solution. The entire reaction mixture is then transferred to a filter paper membrane (e.g., phosphocellulose), which binds the positively charged histone substrates.
-
Washing: The filter papers are washed multiple times to remove any unreacted, free [³H]-SAM.
-
Detection: The radiolabeled, methylated histone product captured on the filter is quantified using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is proportional to the enzyme's activity. The percentage of inhibition at each concentration of this compound is calculated relative to the no-inhibitor control. IC50 values are then determined by fitting the dose-response data to a sigmoid curve.
Experimental Workflow
Caption: Workflow for assessing the inhibitory activity of this compound against a panel of methyltransferases.
References
Validating the Downstream Gene Targets of (R)-HH2853: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-HH2853 is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2. By inhibiting these enzymes, this compound reduces the methylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing. This mode of action leads to the reactivation of tumor suppressor genes and subsequent anti-tumor effects. This guide provides a comparative overview of the methodologies used to validate the downstream gene targets of this compound and contrasts its activity with the EZH2-selective inhibitor, tazemetostat.
Comparative Analysis of EZH1/2 Inhibitors
This compound distinguishes itself from other EZH2 inhibitors by its dual-targeting of both EZH1 and EZH2. This dual inhibition is hypothesized to lead to a more profound and sustained reactivation of target genes, potentially overcoming resistance mechanisms associated with EZH2-selective inhibitors like tazemetostat.
| Feature | This compound | Tazemetostat |
| Target(s) | EZH1 and EZH2 | EZH2 |
| Mechanism of Action | Inhibition of H3K27 methylation | Inhibition of H3K27 methylation |
| Therapeutic Hypothesis | Dual inhibition leads to more complete and durable reactivation of tumor suppressor genes. | Selective inhibition of EZH2 is effective in tumors with EZH2 gain-of-function mutations or SWI/SNF complex alterations. |
| Reported Preclinical/Clinical Activity | Superior anti-tumor efficacy compared to tazemetostat in some preclinical models and promising clinical activity in solid tumors and non-Hodgkin lymphomas.[1][2][3][4][5] | Approved for certain types of follicular lymphoma and epithelioid sarcoma.[3][4] |
Validating Downstream Gene Targets: A Methodological Overview
The validation of downstream gene targets for an epigenetic modulator like this compound is a multi-step process involving genome-wide screening and subsequent confirmation of target gene regulation and function.
Experimental Workflow for Target Validation
Caption: A generalized workflow for identifying and validating the downstream gene targets of this compound.
Detailed Experimental Protocols
RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
Objective: To identify genes that are differentially expressed upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Culture selected cancer cell lines (e.g., epithelioid sarcoma lines with INI1 loss) and treat with a predetermined concentration of this compound or vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing using a platform such as Illumina NovaSeq.
-
Data Analysis: Align sequence reads to a reference genome and perform differential expression analysis to identify genes with statistically significant changes in expression between the this compound-treated and control groups.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K27me3 Occupancy
Objective: To identify genomic regions with altered H3K27me3 marks following this compound treatment, thereby identifying direct epigenetic targets.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control as described for RNA-Seq.
-
Chromatin Crosslinking and Shearing: Crosslink protein-DNA complexes with formaldehyde and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 to pull down chromatin fragments with this modification.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions with significant enrichment of H3K27me3. Compare the H3K27me3 profiles of treated and control samples to identify regions with decreased methylation, which correspond to the direct targets of this compound.
Quantitative Real-Time PCR (RT-qPCR)
Objective: To validate the changes in gene expression for a subset of candidate genes identified by RNA-Seq.
Protocol:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells and reverse transcribe it into cDNA.
-
PCR Amplification: Perform real-time PCR using primers specific for the candidate genes and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Western Blotting
Objective: To confirm that changes in gene expression translate to changes in protein levels.
Protocol:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest and a loading control (e.g., β-actin), followed by incubation with secondary antibodies conjugated to a detectable enzyme.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to determine relative protein levels.
Putative Downstream Signaling Pathway of this compound
The primary mechanism of this compound is the reactivation of gene expression through the inhibition of EZH1/2 and the subsequent reduction of the repressive H3K27me3 mark.
Caption: The proposed signaling pathway of this compound, leading to anti-tumor effects.
Comparative Data on Downstream Targets
While specific, validated downstream gene targets for this compound are not yet extensively published, studies on other EZH1/2 and EZH2 inhibitors provide insights into the classes of genes that are likely to be affected.
| Gene Target Class | Tazemetostat (EZH2 inhibitor) - Reported Effects | This compound (EZH1/2 inhibitor) - Hypothesized Effects | Experimental Validation Methods |
| Tumor Suppressor Genes | Upregulation of genes involved in cell cycle arrest and apoptosis. | Stronger and more sustained upregulation of a broader range of tumor suppressor genes. | RNA-Seq, RT-qPCR, Western Blot |
| Cell Cycle Regulators | Induction of cell cycle arrest through modulation of cyclin-dependent kinase inhibitors. | More profound cell cycle arrest due to the dual inhibition of EZH1 and EZH2. | Flow Cytometry, Western Blot |
| Differentiation Pathways | Promotion of cellular differentiation in certain cancer types. | Enhanced and more complete cellular differentiation. | Microscopy, Expression of differentiation markers |
| Immune Signaling | Modulation of genes involved in immune recognition and response. | Potentially greater enhancement of anti-tumor immunity. | Immuno-oncology assays, Flow Cytometry |
Disclaimer: The information on hypothesized effects of this compound is based on its mechanism of action and data from similar compounds. Definitive validation requires specific experimental data.
This guide provides a framework for understanding and validating the downstream gene targets of this compound. As more research becomes available, the specific gene targets and the full therapeutic potential of this promising dual EZH1/2 inhibitor will be further elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of EZH1/2 Inhibitors: Tazemetostat and Valemetostat
Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), which leads to transcriptional repression of target genes. Dysregulation of EZH2 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This has led to the development of small molecule inhibitors targeting EZH2 and, more recently, dual inhibitors of EZH1 and EZH2.
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of two prominent EZH1/2 inhibitors: tazemetostat, a first-in-class, orally bioavailable, selective EZH2 inhibitor, and valemetostat, a potent dual inhibitor of EZH1 and EZH2. Understanding the distinct pharmacokinetic properties of these agents is critical for researchers and drug development professionals in optimizing their clinical application and informing the design of future EZH1/2-targeted therapies.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of tazemetostat and valemetostat, derived from clinical studies in adult patients.
| Pharmacokinetic Parameter | Tazemetostat (EZH2 inhibitor) | Valemetostat (EZH1/2 dual inhibitor) |
| Administration | Oral | Oral |
| Absorption | Rapidly absorbed with a median time to maximum plasma concentration (Tmax) of 1-2 hours.[1] | Characterized by a three-compartment model with sequential zero- and first-order absorption.[2][3][4] |
| Metabolism | Metabolized by CYP3A in the liver to three major inactive metabolites.[1][5] | Undergoes pre-systemic metabolism by cytochrome P450 3A (CYP3A) in the gut.[4] |
| Distribution | Highly distributed in tissues, with limited access to the central nervous system.[1][5] | Saturable binding in the central compartment.[4] Alpha-1-acid glycoprotein (AAG) is an influential covariate for total drug exposure but has minimal impact on unbound exposure.[2][3][6][7] |
| Elimination Half-life | Short half-life.[1][5] | - |
| Excretion | Mainly excreted in feces.[1][5] | Excreted into bile and urine in its unchanged form and as an oxidative metabolite.[4] |
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from Phase 1 and 2 clinical trials involving patients with various hematological malignancies and solid tumors. The methodologies employed in these studies are summarized below.
Tazemetostat Pharmacokinetic Studies
The pharmacokinetic profile of tazemetostat was evaluated in patients with relapsed/refractory B-cell non-Hodgkin lymphoma and advanced solid tumors.[8] Key aspects of the experimental protocol included:
-
Study Design: Dose-escalation studies to determine the maximum tolerated dose and recommended Phase 2 dose.[8] Tazemetostat was administered orally at doses ranging from 100 to 1600 mg twice daily.[8]
-
Sample Collection: Plasma samples were collected at various time points post-administration to characterize the drug's concentration-time profile.
-
Analytical Method: Plasma concentrations of tazemetostat and its metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated using non-compartmental analysis.
Valemetostat Pharmacokinetic Studies
The pharmacokinetics of valemetostat were characterized using a population pharmacokinetic (PPK) modeling approach, integrating data from multiple clinical trials in healthy volunteers and patients with non-Hodgkin lymphoma.[2][3][4][6] The general protocol involved:
-
Study Design: Data was pooled from several Phase 1 and 2 clinical trials.[2][3][4][6] Valemetostat was administered orally, with the approved dose in Japan being 200 mg once daily.[2][6]
-
Sample Collection: A rich sampling schedule was implemented to collect plasma concentrations of both total and unbound valemetostat.
-
Analytical Method: Plasma concentrations were quantified using validated bioanalytical methods.
-
Data Analysis: A three-compartment model with sequential linked zero-/first-order absorption, a saturable binding component in the central compartment, and linear elimination of unbound drug was used to describe the pharmacokinetics of valemetostat.[2][3][4][6] The influence of various patient-specific covariates on drug exposure was also evaluated.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetics of Valemetostat and Exposure-Response Analyses of Efficacy and Safety in Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of total and unbound valemetostat and platelet dynamics in healthy volunteers and patients with non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Durability of Response: (R)-HH2853 vs. Selective EZH2 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of epigenetic modulators has opened new avenues in oncology. Among these, inhibitors of the histone methyltransferase EZH2 have shown promise. However, the durability of response and the emergence of resistance remain critical challenges. This guide provides a comparative assessment of the dual EZH1/2 inhibitor, (R)-HH2853, and selective EZH2 inhibitors, with a focus on the durability of their therapeutic effects, supported by available preclinical and clinical data.
Executive Summary
This compound is a potent, orally bioavailable dual inhibitor of both EZH1 and EZH2, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1] In contrast, selective EZH2 inhibitors, such as tazemetostat, primarily target EZH2. Preclinical studies have consistently demonstrated that HH2853 exhibits superior antitumor activity compared to tazemetostat across various cancer models.[2][3][4] This enhanced potency of dual inhibition may translate to a more durable clinical response by more effectively suppressing PRC2 activity and potentially overcoming or delaying the onset of resistance mechanisms observed with selective EZH2 inhibitors.
Comparative Data on Therapeutic Efficacy and Durability
The following tables summarize key data points from preclinical and clinical studies for this compound and the selective EZH2 inhibitor, tazemetostat.
| Parameter | This compound (Dual EZH1/2 Inhibitor) | Tazemetostat (Selective EZH2 Inhibitor) | Source |
| Mechanism of Action | Inhibits both EZH1 and EZH2, the catalytic subunits of the PRC2 complex. | Selectively inhibits the EZH2 catalytic subunit of the PRC2 complex. | [1] |
| Preclinical Activity | Demonstrates superior antitumor efficacy in various preclinical models compared to tazemetostat. | Shows antitumor activity in preclinical models, particularly those with EZH2 mutations or SWI/SNF alterations. | [2][3][4] |
| Clinical Efficacy (Objective Response Rate - ORR) | - Epithelioid Sarcoma: 31.3% - Relapsed/Refractory Peripheral T-Cell Lymphoma (r/r PTCL): 67.6% | - Epithelioid Sarcoma: 15% - Relapsed/Refractory Follicular Lymphoma (r/r FL) with EZH2 mutation: 69% - r/r FL with wild-type EZH2: 35% | [2][5] |
| Clinical Durability (Median Duration of Response - mDOR) | - r/r PTCL: 14.8 months | - r/r FL with EZH2 mutation: 10.9 months - r/r FL with wild-type EZH2: 13.0 months | [5] |
| Clinical Durability (Median Progression-Free Survival - mPFS) | - Epithelioid Sarcoma: 16.0 months | - Epithelioid Sarcoma: 5.5 months - r/r FL with EZH2 mutation: 13.8 months - r/r FL with wild-type EZH2: 11.1 months | [2][5] |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the targeted signaling pathway for both dual and selective EZH1/2 inhibitors.
Potential for Overcoming Resistance
A significant challenge with targeted therapies is the development of acquired resistance. For selective EZH2 inhibitors like tazemetostat, resistance can emerge through several mechanisms:
-
Activation of bypass signaling pathways: Upregulation of pro-survival pathways such as PI3K/AKT and MAPK can render cells less dependent on EZH2 signaling.
-
Acquired mutations in EZH2: Mutations in the SET domain of EZH2 can prevent the binding of selective inhibitors, thereby restoring its catalytic activity.
-
Compensatory upregulation of EZH1: Inhibition of EZH2 can lead to a compensatory increase in EZH1 expression and activity, maintaining H3K27 trimethylation and driving tumor growth.[6]
The dual inhibitory action of this compound on both EZH1 and EZH2 presents a compelling strategy to potentially overcome or delay these resistance mechanisms. By inhibiting both catalytic subunits of the PRC2 complex, HH2853 may achieve a more profound and sustained suppression of H3K27 trimethylation, making it more difficult for cancer cells to develop resistance through EZH1 compensation.
The following diagram illustrates the theoretical advantage of dual inhibition in the context of resistance.
Experimental Protocols
1. In Vitro Assessment of Long-Term Drug Response and Resistance Development
This protocol is designed to evaluate the durability of response and the emergence of resistance in cancer cell lines upon continuous exposure to this compound versus a selective EZH2 inhibitor.
-
Cell Culture and Initial IC50 Determination:
-
Culture relevant cancer cell lines (e.g., lymphoma, sarcoma lines with known EZH2 or SWI/SNF mutations) under standard conditions.
-
Determine the initial half-maximal inhibitory concentration (IC50) for both this compound and the selective EZH2 inhibitor using a standard cell viability assay (e.g., MTT, CellTiter-Glo®) after 72-96 hours of treatment.
-
-
Generation of Resistant Cell Lines:
-
Continuously expose parallel cultures of the parental cell lines to increasing concentrations of this compound or the selective EZH2 inhibitor, starting at the IC20-IC30.
-
Gradually increase the drug concentration in a stepwise manner as cells adapt and resume proliferation.
-
Periodically assess the IC50 of the treated cell populations to monitor the development of resistance.
-
Isolate and expand resistant clones for further characterization.
-
-
Characterization of Resistant Phenotype:
-
Confirm the resistant phenotype by comparing the IC50 values of the resistant and parental cell lines.
-
Analyze changes in cell proliferation, apoptosis, and cell cycle distribution in the presence and absence of the inhibitors.
-
Investigate the stability of the resistant phenotype by culturing the cells in a drug-free medium for an extended period and re-evaluating the IC50.
-
-
Molecular Analysis of Resistance Mechanisms:
-
Perform targeted sequencing of the EZH1 and EZH2 genes in resistant clones to identify potential drug-binding site mutations.
-
Use RNA sequencing (RNA-seq) and proteomic analysis to identify changes in gene expression and signaling pathways (e.g., PI3K/AKT, MAPK) associated with resistance.
-
Assess H3K27me3 levels via Western blot or ELISA to determine the extent of PRC2 inhibition in resistant cells.
-
2. In Vivo Assessment of Durable Response in Xenograft Models
This protocol evaluates the long-term efficacy and durability of response to this compound and a selective EZH2 inhibitor in a preclinical in vivo setting.
-
Xenograft Model Establishment:
-
Implant human cancer cell lines (parental or established resistant lines) subcutaneously into immunocompromised mice (e.g., nude or NSG mice).
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
-
Treatment and Tumor Growth Monitoring:
-
Randomize mice into treatment groups: vehicle control, this compound, and the selective EZH2 inhibitor.
-
Administer drugs orally at clinically relevant doses and schedules.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
-
Assessment of Durable Response:
-
Continue treatment for an extended period to observe the initial tumor response and any subsequent tumor regrowth.
-
In a separate cohort, stop treatment after a defined period of tumor regression or stabilization and monitor the time to tumor progression to assess the durability of the response off-treatment.[1]
-
Calculate metrics such as tumor growth inhibition (TGI) and event-free survival (EFS).
-
-
Pharmacodynamic and Resistance Analysis:
-
Collect tumor samples at various time points during and after treatment for pharmacodynamic analysis (e.g., H3K27me3 levels).
-
Upon tumor progression, collect and analyze the resistant tumors to identify mechanisms of resistance as described in the in vitro protocol.
-
The following diagram outlines the experimental workflow for assessing durable response in vivo.
Conclusion
The available preclinical and clinical data suggest that the dual EZH1/2 inhibitor this compound holds the potential for a more durable clinical response compared to selective EZH2 inhibitors like tazemetostat. This is attributed to its superior antitumor potency and its ability to inhibit both catalytic subunits of the PRC2 complex, which may circumvent or delay key mechanisms of resistance. Further head-to-head preclinical studies focusing on the long-term durability of response and the evolution of resistance are warranted to fully elucidate the comparative advantages of dual EZH1/2 inhibition. The experimental protocols outlined in this guide provide a framework for conducting such critical investigations.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of EZH1 and EZH2 for the treatment of malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy with (R)-HH2853: A Comparative Guide for Overcoming Resistance in Tumors
For Immediate Release
In the landscape of oncology, the emergence of resistant tumors presents a significant challenge to effective cancer treatment. The novel, potent, and selective dual EZH1/EZH2 inhibitor, (R)-HH2853, has shown considerable promise in preclinical and early-phase clinical trials as a monotherapy. This guide provides a comprehensive comparison of combination therapy strategies involving this compound and its analogs in resistant tumors, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Inhibition of EZH1 and EZH2
This compound is the active R-isomer of HH2853, a small molecule inhibitor of both EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] Dysregulation of PRC2 activity is implicated in the development and progression of various cancers. By inhibiting both EZH1 and EZH2, this compound can more effectively suppress PRC2 activity, overcoming the compensatory role of EZH1 that can limit the efficacy of EZH2-selective inhibitors like tazemetostat.[2]
dot
References
Safety Operating Guide
Proper Disposal of (R)-HH2853: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling (R)-HH2853 must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a novel research chemical, this compound should be treated as hazardous waste in the absence of specific degradation and disposal studies. This guide provides a step-by-step operational plan for its proper disposal.
Core Principles of this compound Waste Management
Due to the lack of specific data on the environmental fate and toxicity of this compound, a precautionary approach is mandatory. All waste streams containing this compound, including pure substance, contaminated labware, and solutions, must be segregated and disposed of through a licensed hazardous waste management vendor. Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory trash or down the sanitary sewer.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not publicly available, the following table summarizes its key chemical identifiers, which are crucial for proper waste manifest documentation.
| Chemical Identifier | Value |
| Chemical Name | This compound |
| Synonyms | EZH1/2 inhibitor HH2853 |
| Molecular Formula | C₃₁H₃₆F₃N₇O₃[1] |
| Molecular Weight | 611.67 g/mol [1] |
| CAS Number | 2202678-06-4 (R-isomer)[1] |
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, all disposal procedures must rely on established hazardous waste management practices.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible container. Any chemically contaminated personal protective equipment (PPE), such as gloves and lab coats, as well as consumables like weigh boats, pipette tips, and centrifuge tubes, must be disposed of as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and chemically resistant waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
2. Containerization and Labeling:
-
All waste containers must be in good condition and compatible with the chemical nature of this compound.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Follow all institutional and local regulations for hazardous waste labeling.
3. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Secondary containment should be used for all liquid waste containers to prevent spills.
4. Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste.
-
Do not attempt to treat or dispose of the chemical waste independently.
-
All disposal must be conducted by a licensed hazardous waste disposal company.
Mandatory Visualizations
The following diagrams illustrate the recommended workflow for the proper disposal of this compound and its signaling pathway context.
Caption: Workflow for the proper disposal of this compound waste.
Caption: this compound inhibits EZH1/2, leading to decreased tumor cell proliferation.
References
Essential Safety and Handling Protocol for (R)-HH2853
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for (R)-HH2853 is not publicly available. The following guidance is based on best practices for handling potent, investigational pharmaceutical compounds and should be supplemented by a compound-specific risk assessment by your institution's Environmental Health and Safety (EHS) department. This compound is an EZH1/2 inhibitor, a class of compounds that are biologically active and warrant careful handling to minimize exposure.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure risk during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | General Laboratory Ventilation | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields | Laboratory Coat | Not generally required |
| Weighing (powder) | Ventilated Balance Enclosure or Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Disposable Gown over Lab Coat | N95/FFP3 Respirator or Powered Air-Purifying Respirator (PAPR) |
| Solution Preparation | Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Disposable Gown over Lab Coat | As required by institutional policy for handling volatile solvents |
| In-vitro/In-vivo Dosing | Biological Safety Cabinet or Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles | Disposable Gown over Lab Coat | As determined by risk assessment |
| Waste Disposal | Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Disposable Gown over Lab Coat | As required by institutional policy |
Experimental Protocols: Step-by-Step Guidance for Safe Handling
The following protocols provide a procedural framework for the safe handling of this compound from receipt to disposal.
1. Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before opening, put on a lab coat and single-use nitrile gloves.
-
Transport: Transport the package to the designated laboratory area.
-
Unpack: Open the secondary container within a well-ventilated area.
-
Verify: Check the integrity of the primary container and confirm the label matches the order information.
-
Log Inventory: Record the receipt of the compound in the chemical inventory system.
2. Storage
-
Designated Area: Store this compound in a clearly labeled, designated, and secure location, away from incompatible materials.
-
Container Integrity: Ensure the primary container is tightly sealed.
-
Temperature Control: Adhere to any specific storage temperature requirements provided by the supplier.
3. Weighing of Solid Compound
-
Prepare Workspace: Ensure the ventilated balance enclosure or fume hood is clean and operational.
-
Don Full PPE: Wear a lab coat, a disposable gown, double gloves, and safety goggles. An N95/FFP3 respirator or PAPR is strongly recommended.
-
Tare Vessel: Place a tared, sealed weighing vessel onto the balance.
-
Transfer Compound: Carefully transfer the approximate amount of this compound into the weighing vessel using a dedicated spatula. Minimize the creation of dust.
-
Seal and Weigh: Securely close the weighing vessel and record the weight.
-
Clean Up: Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution. Dispose of all contaminated disposables as hazardous waste.
4. Preparation of Stock Solutions
-
Work in Fume Hood: Conduct all solution preparation within a certified chemical fume hood.
-
Don PPE: Wear a lab coat, disposable gown, double gloves, and safety goggles. A face shield is recommended when handling larger volumes of solvent.
-
Add Solvent: Carefully add the desired solvent to the sealed weighing vessel containing the pre-weighed this compound.
-
Dissolve: Mix gently until the compound is fully dissolved. Sonication may be used if necessary.
-
Transfer and Label: Transfer the solution to a labeled storage vial. The label should include the compound name, concentration, solvent, date, and your initials.
5. Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips, gowns) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a properly labeled, sealed, and compatible hazardous waste container.
-
Decontamination: Decontaminate all non-disposable equipment (glassware, spatulas) with an appropriate solvent, followed by a thorough wash. Collect the initial rinsate as hazardous waste.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling potent compounds like this compound.
Caption: Logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
